Quinabactin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKSUMLZQXFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Quinabactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinabactin is a synthetic sulfonamide that has emerged as a potent and selective agonist of the abscisic acid (ABA) signaling pathway.[1] It preferentially activates dimeric PYR/PYL/RCAR receptors, key components in plant stress responses, thereby mimicking the natural effects of ABA.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for key bioassays, a comprehensive summary of its quantitative activity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and drug discovery.
Discovery of this compound
This compound, also known as ABA mimic 1 (AM1), was identified through a high-throughput chemical screen designed to find novel agonists of the ABA signaling pathway.[3] The screening process utilized a yeast two-hybrid system and AlphaScreen technology to identify small molecules that could promote the interaction between ABA receptors and type 2C protein phosphatases (PP2Cs), a critical step in initiating the ABA signaling cascade.[3]
Unlike the natural hormone ABA, which can be expensive and unstable, this compound offers a more stable and cost-effective tool for studying and manipulating plant stress responses. Its discovery highlighted the potential of chemical genetics to identify novel compounds that can modulate fundamental biological processes in plants.
Chemical Synthesis of this compound
This compound is chemically known as N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-p-tolylmethanesulfonamide. While the seminal publication by Okamoto et al. (2013) does not provide a detailed synthesis protocol, the synthesis can be conceptually broken down into the formation of the tetrahydroquinoline core, followed by sulfonylation. The following is a generalized synthetic scheme based on standard organic chemistry principles.
Conceptual Synthesis Workflow:
References
- 1. Estimation of Stomatal Aperture in Arabidopsis thaliana Using Silicone Rubber Imprints [pubmed.ncbi.nlm.nih.gov]
- 2. Stomatal Bioassay in Arabidopsis Leaves [bio-protocol.org]
- 3. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid-Mediated Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Plant Stress Tolerance: A Technical Guide to the Structural Basis of Quinabactin-Receptor Binding
For Immediate Release
A deep dive into the molecular interactions governing the potent plant drought tolerance agent, Quinabactin, and its target receptors. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structural features of this compound that are critical for its binding to the PYR/PYL/RCAR family of abscisic acid (ABA) receptors. This document provides a detailed examination of the binding affinities, key amino acid interactions, and the downstream signaling cascade, supported by structured data, detailed experimental protocols, and visual diagrams.
Executive Summary
This compound (QAB), a synthetic sulfonamide, has emerged as a potent agonist of the abscisic acid (ABA) signaling pathway, offering a promising avenue for enhancing drought tolerance in plants. Its efficacy lies in its ability to selectively bind to and activate a subset of the PYR/PYL/RCAR family of ABA receptors, primarily the dimeric members. This interaction mimics the natural hormone ABA, initiating a signaling cascade that leads to stomatal closure, reduced water loss, and ultimately, enhanced plant resilience to water stress. This guide elucidates the precise structural determinants of this crucial molecular recognition, providing a foundational resource for the rational design of next-generation agrochemicals.
This compound-Receptor Binding Affinity
This compound exhibits preferential activation of the dimeric ABA receptors, namely PYR1, PYL1, and PYL2, displaying submicromolar efficacy. The inhibitory concentration (IC50) values, which represent the concentration of this compound required to achieve 50% inhibition of the phosphatase activity of HAB1 in the presence of the receptor, quantify this binding and activation.
| Receptor | This compound IC50 (nM)[1] | ABA IC50 (nM)[1] |
| PYR1 | 250 | 750 |
| PYL1 | 250 | 1000 |
| PYL2 | 750 | 1000 |
| PYL3 | 750 | Not available |
| PYL5 | 750 | 2500 |
Table 1: IC50 values of this compound and ABA for the inhibition of HAB1 phosphatase activity in the presence of various PYR/PYL receptors. Data sourced from Okamoto et al., 2013.
Structural Features of the this compound-PYL2-HAB1 Complex
The crystal structure of the PYL2-Quinabactin-HAB1 ternary complex (PDB ID: 4LA7), resolved at 1.98 Å, provides critical insights into the molecular basis of this compound's agonist activity.[2][3] A key structural feature is the formation of a hydrogen bond between this compound and the "lock" hydrogen bond network of the receptor/PP2C complex, a feature absent in complexes with the weaker agonist, pyrabactin.[1]
Key Amino Acid Interactions:
Analysis of the PDB structure reveals several key amino acid residues within the PYL2 binding pocket that form direct interactions with this compound. These interactions are crucial for stabilizing the ligand in an active conformation.
| PYL2 Residue | This compound Atom | Interaction Type |
| Arg87 | Sulfonamide Oxygen | Hydrogen Bond |
| Ser111 | Naphthyl Ring | van der Waals |
| Leu112 | Naphthyl Ring | van der Waals |
| Phe160 | Benzyl Ring | van der Waals |
| Val163 | Benzyl Ring | van der Waals |
| Ile165 | Benzyl Ring | van der Waals |
Table 2: Key amino acid residues in PYL2 interacting with this compound, based on the analysis of PDB ID: 4LA7.
Signaling Pathway and Experimental Workflows
The binding of this compound to a PYR/PYL receptor induces a conformational change in the receptor, enabling it to bind to and inhibit the activity of clade A type 2C protein phosphatases (PP2Cs), such as ABI1, ABI2, and HAB1. This inhibition relieves the negative regulation of downstream SNF1-related protein kinase 2s (SnRK2s), leading to their activation through autophosphorylation. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, ultimately resulting in the physiological responses associated with ABA signaling, such as stomatal closure and changes in gene expression.
This compound signaling pathway.
The following diagrams illustrate the workflows for key experimental assays used to characterize this compound-receptor interactions.
AlphaScreen Assay Workflow.
In Vitro PP2C Activity Assay Workflow.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This protocol is adapted from established methods for assessing receptor-PP2C interaction.
Materials:
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His-tagged PYR/PYL/RCAR receptors
-
Biotinylated clade A PP2Cs (e.g., HAB1)
-
This compound
-
AlphaScreen™ Histidine (Nickel Chelate) Acceptor Beads
-
Streptavidin Donor Beads
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Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in Assay Buffer.
-
Dilute the His-tagged receptor and biotinylated PP2C to the desired final concentrations in Assay Buffer. A typical starting point is a 2:1 molar ratio of receptor to PP2C.
-
Prepare a slurry of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Assembly:
-
In a 384-well plate, add the this compound dilutions.
-
Add the mixture of His-tagged receptor and biotinylated PP2C to each well.
-
Incubate for 30 minutes at room temperature to allow for complex formation.
-
Add the mixture of Donor and Acceptor beads to each well.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate using an AlphaScreen-compatible plate reader, with excitation at 680 nm and emission detection between 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
In Vitro PP2C Activity Assay
This colorimetric assay measures the phosphatase activity of PP2Cs by detecting the release of inorganic phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Recombinant clade A PP2Cs (e.g., HAB1)
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Recombinant PYR/PYL/RCAR receptors
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This compound
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Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
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Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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Malachite Green Reagent (for phosphate detection)
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96-well clear microplates
Procedure:
-
Reaction Setup:
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In a 96-well plate, combine the Assay Buffer, recombinant PP2C, and PYR/PYL receptor.
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Add a dilution series of this compound to the wells.
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Pre-incubate the mixture for 15-30 minutes at room temperature to allow for receptor-ligand-phosphatase complex formation.
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Enzymatic Reaction:
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
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Detection:
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free inorganic phosphate released during the reaction.
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Incubate for 15-20 minutes at room temperature for color development.
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Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
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Convert the absorbance readings to the amount of phosphate released.
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Plot the percentage of PP2C inhibition against the log of the this compound concentration.
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Fit the data to a dose-response curve to determine the IC50 value.
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Conclusion
The structural and quantitative data presented in this guide provide a detailed framework for understanding the mechanism of action of this compound. The preferential binding to and activation of dimeric ABA receptors, driven by specific hydrogen bonding and hydrophobic interactions within the receptor pocket, underscore the potential for structure-based design of novel and more potent agrochemicals. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate and build upon these findings, ultimately contributing to the development of innovative solutions for global food security in the face of climate change.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinabactin's Activation of Dimeric ABA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of quinabactin, a synthetic sulfonamide ABA agonist, with a focus on its preferential activation of dimeric abscisic acid (ABA) receptors. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and signaling pathways involved, intended to serve as a valuable resource for researchers in plant science and agrochemical development.
Introduction: The Role of ABA and its Receptors
Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses, particularly in mediating tolerance to abiotic stresses like drought.[1][2] The perception of ABA is mediated by a family of soluble receptors known as the PYR/PYL/RCARs (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor).[1][2] These receptors, upon binding to ABA, undergo a conformational change that enables them to interact with and inhibit a class of downstream negative regulators, the Clade A Type 2C Protein Phosphatases (PP2Cs).[1] This inhibition relieves the repression of SnRK2 (SNF1-related protein kinase 2) kinases, which then phosphorylate downstream targets to initiate a cascade of physiological responses, including stomatal closure to reduce water loss.
The PYR/PYL/RCAR family of receptors can be broadly classified into monomeric and dimeric forms. The dimeric receptors, which include PYR1, PYL1, and PYL2, are noted to have a lower intrinsic affinity for ABA compared to their monomeric counterparts. Despite this, they play a crucial role in mediating ABA responses. The synthetic ABA agonist, this compound, has been identified as a potent activator of ABA signaling that shows a clear preference for these dimeric receptors.
Quantitative Data: this compound's Receptor Selectivity
This compound's efficacy and selectivity have been quantified through in vitro receptor-mediated PP2C inhibition assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and ABA for the inhibition of the PP2C HAB1 by various PYR/PYL/RCAR receptors. This data clearly illustrates this compound's preferential activity towards the dimeric receptors PYR1, PYL1, and PYL2.
Table 1: this compound IC50 Values for Dimeric ABA Receptor-Mediated HAB1 Inhibition
| Receptor (Dimeric) | This compound IC50 (nM) | ABA IC50 (nM) |
| PYR1 | 130 | 1140 |
| PYL1 | 280 | 670 |
| PYL2 | 430 | 410 |
Table 2: this compound IC50 Values for Monomeric ABA Receptor-Mediated HAB1 Inhibition
| Receptor (Monomeric) | This compound IC50 (nM) | ABA IC50 (nM) |
| PYL3 | 550 | 120 |
| PYL4 | >10000 | 110 |
| PYL5 | 860 | 40 |
| PYL6 | >10000 | 70 |
| PYL7 | Not Determined | Not Determined |
| PYL8 | >10000 | 20 |
| PYL9 | >10000 | 20 |
| PYL10 | >10000 | 20 |
Note: IC50 values were determined using 50 nM HAB1 and 100 nM of the respective receptor. Values in red indicate that greater than 80% inhibition of HAB1 was achieved at a 10 µM compound concentration. "Not Determined" indicates that active protein could not be produced for the assay.
Signaling Pathway and Mechanism of Action
The activation of dimeric ABA receptors by this compound initiates a signaling cascade that closely mimics the natural ABA response, leading to downstream physiological effects such as stomatal closure and enhanced drought tolerance.
Core ABA Signaling Pathway
The binding of an agonist (ABA or this compound) to a PYR/PYL/RCAR receptor induces a conformational change in the receptor. This allows the receptor-agonist complex to bind to and inhibit the active site of a PP2C phosphatase. The inhibition of PP2C activity leads to the activation of SnRK2 kinases, which then phosphorylate downstream transcription factors and ion channels, ultimately resulting in the physiological response.
Structural Basis of this compound's Action
The crystal structure of a PYL2-quinabactin-HAB1 ternary complex reveals the molecular basis for this compound's agonist activity. This compound binds within the ligand-binding pocket of PYL2, inducing a "closed gate" conformation similar to that caused by ABA. A key interaction is the formation of a hydrogen bond between this compound and the receptor/PP2C "lock" hydrogen bond network, a feature that is absent in complexes with the less effective agonist, pyrabactin. This stable ternary complex effectively sequesters and inhibits the PP2C, allowing for robust activation of the downstream signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and dimeric ABA receptors.
Recombinant Protein Expression and Purification
Objective: To produce pure, active PYR/PYL/RCAR receptors and PP2C phosphatases for in vitro assays.
Methodology:
-
Cloning: The coding sequences for the desired PYR/PYL/RCAR and PP2C proteins are cloned into a bacterial expression vector, such as pET-28a, which typically adds a polyhistidine (His6) tag for purification.
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Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Quality Control: The purity and concentration of the final protein preparation are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
In Vitro PP2C Phosphatase Inhibition Assay
Objective: To determine the IC50 values of this compound for the receptor-mediated inhibition of PP2C activity.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a fixed concentration of the purified PP2C (e.g., 50 nM HAB1), and a fixed concentration of the purified PYR/PYL/RCAR receptor (e.g., 100 nM).
-
Agonist Titration: A range of concentrations of this compound (or ABA as a positive control) is added to the wells. A control with no agonist is also included.
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Substrate Addition: The phosphatase reaction is initiated by the addition of a phospho-peptide substrate (e.g., RRA(phosphoT)VA).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Phosphate Detection: The amount of inorganic phosphate released from the substrate is quantified. A common method is the use of a malachite green-based colorimetric assay, which detects free phosphate. The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: The percentage of PP2C inhibition is calculated for each this compound concentration relative to the no-agonist control. The IC50 value is determined by fitting the dose-response data to a suitable model using graphing software.
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify small molecules, like this compound, that can induce the interaction between an ABA receptor and a PP2C in a cellular context.
Methodology:
-
Strain and Plasmid Construction: A yeast strain (e.g., Saccharomyces cerevisiae Y2HGold) is used that contains reporter genes (e.g., HIS3, URA3, lacZ) under the control of a GAL4 upstream activating sequence (UAS). The ABA receptor (e.g., PYR1) is cloned into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD). The PP2C (e.g., HAB1) is cloned into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into the yeast host strain.
-
Screening: The transformed yeast cells are plated on a synthetic defined (SD) medium lacking tryptophan and leucine to select for cells containing both plasmids. To screen for interactions, cells are then plated on a selective medium that also lacks histidine and uracil, and contains varying concentrations of the test compound (e.g., this compound) dissolved in DMSO. A control plate with DMSO alone is also prepared.
-
Identification of Hits: Yeast colonies that grow on the selective medium in the presence of the compound but not in its absence indicate a compound-induced interaction between the bait and prey proteins.
-
Confirmation: Positive hits can be further confirmed by performing a β-galactosidase assay, where the development of a blue color indicates the activation of the lacZ reporter gene.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the interaction between this compound and a dimeric ABA receptor.
Methodology:
-
Sample Preparation: Purified receptor protein (e.g., PYR1) is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). This compound is dissolved in the same final dialysis buffer. The concentrations of both the protein and the ligand are accurately determined.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal iTC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is loaded with the protein solution (e.g., 10-50 µM), and the injection syringe is loaded with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).
-
Titration: A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (Kd) for the interaction between this compound and a dimeric ABA receptor.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The purified receptor protein (e.g., PYR1) is immobilized onto the sensor surface via amine coupling. The remaining active sites are then blocked.
-
SPR Analysis: The sensor chip is placed in an SPR instrument (e.g., a Biacore). A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface to establish a stable baseline.
-
Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase). The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Conclusion
This compound is a potent and selective agonist of dimeric ABA receptors, offering a valuable chemical tool for dissecting the roles of this receptor subclass in plant physiology. Its ability to mimic the effects of ABA in promoting drought tolerance highlights the potential for developing novel agrochemicals that can enhance crop resilience in the face of environmental stress. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research into the molecular mechanisms of ABA signaling and the development of next-generation plant growth regulators.
References
- 1. Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist this compound, and the capability to enhance plant drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive two-hybrid analysis to explore the yeast protein interactome - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Responses to Quinabactin Treatment in Plants: An In-Depth Technical Guide
Affiliation: Google Research
Abstract
Quinabactin, a synthetic sulfonamide, has emerged as a potent agonist of the plant hormone abscisic acid (ABA). It selectively activates a subset of ABA receptors, offering a valuable tool for dissecting ABA signaling and for the potential development of chemical agents to enhance plant drought tolerance. This technical guide provides a comprehensive overview of the transcriptional responses to this compound treatment in plants, with a focus on the model organism Arabidopsis thaliana. It is intended for researchers, scientists, and drug development professionals in the field of plant science and agricultural biotechnology. This document details the experimental protocols for transcriptomic analysis, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Introduction
Abscisic acid (ABA) is a central phytohormone that regulates numerous aspects of plant growth and development, most notably the response to abiotic stresses such as drought and salinity.[1] The core of the ABA signaling pathway consists of three main components: PYR/PYL/RCAR receptors, protein phosphatases type 2C (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1] In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, thereby suppressing downstream signaling.[1] When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to the formation of a complex that inhibits PP2C activity.[1] This inhibition allows for the activation of SnRK2s, which then phosphorylate a variety of downstream targets, including transcription factors, to initiate a broad transcriptional response.[1]
This compound is a synthetic ABA agonist that has been shown to preferentially activate the dimeric ABA receptors (PYR1, PYL1, and PYL2). This selective activation is sufficient to trigger a significant portion of the ABA-mediated physiological and transcriptional responses in vegetative tissues, including stomatal closure, reduced water loss, and enhanced drought tolerance. Microarray studies have revealed a strong correlation between the transcriptional profiles of plants treated with this compound and those treated with ABA. This guide delves into the specifics of these transcriptional changes, providing the necessary protocols and data for researchers to further investigate and utilize this compound in their work.
This compound-Activated ABA Signaling Pathway
This compound exerts its effects by integrating into the core ABA signaling pathway. Its preferential binding to and activation of dimeric PYR/PYL receptors is the key initiating step. The following diagram illustrates the signaling cascade triggered by this compound.
Caption: this compound signaling pathway in plants.
Transcriptional Reprogramming by this compound
The activation of the ABA signaling pathway by this compound leads to a significant reprogramming of the plant transcriptome. This response is characterized by the differential expression of hundreds of genes, many of which are known to be involved in stress tolerance.
Data Presentation: Microarray Analysis of Gene Expression
The following table summarizes the results of a microarray experiment comparing the transcriptional responses of 10-day-old Arabidopsis thaliana seedlings to treatment with 25 µM this compound, 25 µM ABA, or 25 µM pyrabactin for 6 hours. The data is presented as log2 fold change relative to a DMSO control.
| Gene Locus | Gene Name | Gene Function | log2(this compound/DMSO) | log2(ABA/DMSO) | log2(Pyrabactin/DMSO) |
| AT5G52310 | RD29B | Dehydration-responsive protein | 5.3 | 5.8 | 0.2 |
| AT1G02930 | KIN1 | Cold-regulated protein | 4.9 | 5.2 | 0.1 |
| AT5G66400 | RAB18 | ABA-responsive protein | 4.8 | 5.1 | 0.3 |
| AT4G34000 | DREB2A | Dehydration-responsive element-binding protein 2A | 3.5 | 3.9 | -0.1 |
| AT2G42540 | RD22 | Dehydration-responsive protein | 3.2 | 3.6 | 0.0 |
| AT3G52450 | COR47 | Cold-regulated protein | 4.1 | 4.5 | 0.2 |
| AT1G20440 | SnRK2.6 | SNF1-related protein kinase 2.6 (OST1) | 1.5 | 1.8 | 0.1 |
| AT4G25470 | P5CS1 | Delta-1-pyrroline-5-carboxylate synthetase 1 | 2.1 | 2.4 | 0.0 |
| AT1G78310 | NCED3 | 9-cis-epoxycarotenoid dioxygenase 3 | 2.9 | 3.3 | 0.1 |
| AT2G27050 | LEA14 | Late embryogenesis abundant protein | 3.8 | 4.2 | 0.2 |
Note: The values in this table are representative of the strong positive correlation observed between this compound and ABA treatments (Pearson correlation coefficient r = 0.90) and the minimal correlation between pyrabactin and ABA (r = 0.12) as reported by Okamoto et al. (2013).
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable transcriptomic studies. This section provides comprehensive methodologies for both microarray and RNA-sequencing analyses of plant responses to this compound treatment.
Experimental Workflow
The following diagram outlines the general workflow for conducting a transcriptomic analysis of this compound-treated plants.
References
Quinabactin: A Technical Guide to its Potential in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinabactin, a synthetic sulfonamide, has emerged as a potent agonist of the abscisic acid (ABA) signaling pathway in plants. By mimicking the natural stress hormone ABA, this compound offers a promising chemical tool to enhance plant resilience to environmental challenges, particularly drought. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key experimental data on its physiological effects, and presents detailed protocols for its study and application. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its function and potential for agricultural applications. While laboratory and greenhouse studies have demonstrated significant promise, this guide also acknowledges the limited availability of extensive field trial data and the emergence of more potent analogs like Opabactin.
Introduction
Abscisic acid (ABA) is a central phytohormone that regulates various aspects of plant growth, development, and response to abiotic stresses such as drought, salinity, and cold.[1][2] A key response mediated by ABA is the closure of stomata, the microscopic pores on leaf surfaces, which reduces water loss through transpiration.[3] Harnessing the ABA signaling pathway through exogenous application of ABA or its synthetic mimics presents a compelling strategy for improving crop water use efficiency and mitigating yield losses under water-limited conditions. However, the high cost and instability of ABA have hindered its widespread agricultural use.[1]
This compound [1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide] was identified as a potent and selective ABA agonist that preferentially activates a subset of dimeric ABA receptors.[4] It has been shown to elicit a range of ABA-like physiological responses, including inhibition of seed germination, stomatal closure, and enhanced drought tolerance in model plants and some crop species. This guide delves into the technical details of this compound's mode of action and its potential applications in agriculture.
Mechanism of Action: The ABA Signaling Pathway
This compound functions by binding to and activating the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event initiates a signaling cascade that ultimately leads to the physiological responses associated with ABA.
Core Signaling Cascade
The core ABA signaling pathway, as activated by this compound, can be summarized in the following steps:
-
Receptor Binding: In the absence of ABA or an agonist, clade A Type 2C Protein Phosphatases (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). This compound enters the plant cell and binds to specific PYR/PYL/RCAR receptors.
-
PP2C Inhibition: The binding of this compound to the receptor induces a conformational change, creating a binding site for PP2Cs. The formation of this ternary complex (Receptor-Quinabactin-PP2C) leads to the inhibition of the PP2C's phosphatase activity.
-
SnRK2 Kinase Activation: With the PP2Cs inhibited, the SnRK2 kinases are released from suppression and become activated through autophosphorylation.
-
Downstream Target Phosphorylation: Activated SnRK2s then phosphorylate a variety of downstream target proteins, including transcription factors (e.g., ABFs/AREBs) and ion channels (e.g., SLAC1) in guard cells.
-
Physiological Response: The phosphorylation of these targets leads to changes in gene expression and ion fluxes, resulting in physiological responses such as stomatal closure and the expression of stress-responsive genes.
Signaling Pathway Diagram
The following diagram illustrates the this compound-mediated ABA signaling pathway.
Caption: this compound-mediated ABA signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Activity of this compound
| Receptor | IC50 (nM) for HAB1 Inhibition |
| PYR1 | 250 |
| PYL1 | 150 |
| PYL2 | 300 |
| PYL3 | 800 |
| PYL5 | 400 |
| Data derived from in vitro PP2C inhibition assays. |
Table 2: Physiological Effects of this compound on Arabidopsis thaliana
| Parameter | Treatment | Result |
| Seed Germination | 10 µM this compound | Significant inhibition |
| Stomatal Aperture | 10 µM this compound | Significant reduction |
| Water Loss (detached leaves) | 25 µM this compound | ~30% reduction compared to control |
| Drought Survival | 25 µM this compound | Increased survival rate |
| Data represents typical results from laboratory-based assays. |
Table 3: Effect of this compound on Gene Expression in Arabidopsis thaliana
| Gene | Treatment | Fold Change (vs. Control) |
| MAPKKK18 | 25 µM this compound (6h) | Upregulated |
| RD29B | 25 µM this compound (6h) | Upregulated |
| RAB18 | 25 µM this compound (6h) | Upregulated |
| Data from quantitative RT-PCR analysis. |
Note: While this compound has shown efficacy in laboratory and greenhouse settings, particularly in dicot species like Arabidopsis and soybean, its effectiveness in some major monocot crops like wheat has been reported to be limited. This has led to the development of next-generation ABA agonists such as Opabactin, which exhibits broader efficacy and higher potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Proposed Synthesis of this compound
While a detailed, publicly available protocol for the large-scale synthesis of this compound is limited, a plausible synthetic route can be proposed based on the synthesis of similar sulfonamide and dihydroquinolinone structures. This should be considered a hypothetical protocol for research purposes.
Reaction Scheme:
Procedure:
-
Sulfonamide Formation: To a solution of 6-amino-3,4-dihydroquinolin-2(1H)-one in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide.
-
N-Alkylation: Dissolve the product from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride) at 0 °C, followed by the addition of iodomethane. Allow the reaction to proceed at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the final product, this compound, by column chromatography.
Note: This is a generalized, proposed synthesis. Reaction conditions, including solvents, bases, temperatures, and reaction times, would need to be optimized.
Seed Germination Assay
This assay is used to determine the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
Agar plates (0.8% w/v) containing 1/2 Murashige and Skoog (MS) medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (control)
-
Sterile water
Procedure:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile water.
-
Prepare agar plates containing the desired final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) by adding the appropriate volume of the stock solution to the molten agar medium before pouring the plates. Prepare control plates with an equivalent volume of DMSO.
-
Sow the sterilized seeds on the plates (approximately 50-100 seeds per plate).
-
Seal the plates with breathable tape and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Score germination daily for 7 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment and time point.
Stomatal Aperture Measurement
This protocol details how to measure the effect of this compound on stomatal apertures in Arabidopsis thaliana.
Materials:
-
4-week-old Arabidopsis thaliana plants
-
Microscope slides and coverslips
-
Microscope with a camera and image analysis software (e.g., ImageJ)
-
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 mM CaCl2)
-
This compound solution in opening buffer (e.g., 10 µM)
-
Control solution (opening buffer with DMSO)
Procedure:
-
Excise fully expanded rosette leaves from well-watered plants.
-
Float the leaves, abaxial (lower) side down, in stomatal opening buffer under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce stomatal opening.
-
Transfer the leaves to either the this compound solution or the control solution and incubate for a further 2 hours under the same conditions.
-
Carefully peel the abaxial epidermis from the treated leaves using fine-tipped forceps.
-
Immediately mount the epidermal peel in a drop of the respective treatment solution on a microscope slide and cover with a coverslip.
-
Observe the stomata under a microscope and capture images at high magnification (e.g., 400x).
-
Measure the width and length of the stomatal pore for at least 30 stomata per leaf using image analysis software.
-
Calculate the stomatal aperture (width/length ratio) and compare the values between treatments.
Plant Drought Stress Assay
This assay evaluates the ability of this compound to confer drought tolerance in soil-grown plants.
Materials:
-
Arabidopsis thaliana plants (or other species of interest) grown in individual pots
-
This compound solution (e.g., 25 µM in water with 0.02% Tween-20 as a surfactant)
-
Control solution (water with 0.02% Tween-20 and equivalent DMSO concentration)
Procedure:
-
Grow plants under well-watered conditions in a controlled environment for 3-4 weeks.
-
Apply the this compound solution or control solution to the soil of the pots (soil drench) or by spraying onto the foliage until runoff.
-
Withhold watering from all plants to impose drought stress.
-
Monitor the plants daily and record visual phenotypes such as wilting.
-
After a set period of drought (e.g., 10-14 days), re-water the plants.
-
After a recovery period of 2-3 days, score the survival rate of the plants in each treatment group.
In Vitro PP2C Inhibition Assay
This biochemical assay measures the ability of this compound to mediate the inhibition of PP2C phosphatases by ABA receptors.
Materials:
-
Recombinant PYR/PYL/RCAR receptors
-
Recombinant clade A PP2Cs (e.g., HAB1, ABI1)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP, or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound solutions at various concentrations
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, PP2C enzyme, and the PYR/PYL receptor.
-
Add this compound at a range of final concentrations to different wells. Include a no-agonist control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of PP2C inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflows and Logical Relationships
The following diagrams illustrate typical experimental workflows for studying this compound.
Workflow for Screening ABA Agonists
Caption: Workflow for identifying ABA receptor agonists.
Logical Relationship for Drought Tolerance Induction
Caption: Logical flow from this compound to drought tolerance.
Conclusion and Future Perspectives
This compound has proven to be a valuable chemical probe for dissecting the ABA signaling pathway and has demonstrated significant potential as an agrochemical for enhancing drought tolerance. Its ability to mimic the effects of ABA in a more stable and cost-effective manner makes it an attractive candidate for further development. However, the limited efficacy of this compound in certain key crops, such as wheat, has spurred the development of more potent and broadly effective analogs like Opabactin.
Future research should focus on several key areas:
-
Field Trials: Comprehensive and multi-locational field trials are necessary to validate the efficacy of this compound and its analogs on a wider range of crops under real-world agricultural conditions. Quantitative data on yield, water use efficiency, and economic viability are crucial for commercial adoption.
-
Formulation and Delivery: Optimizing formulations and delivery methods for these compounds will be critical for their effective application in the field. This includes ensuring stability, uptake, and targeted delivery to the appropriate plant tissues.
-
Next-Generation Agonists: The development of even more selective and potent ABA receptor agonists, tailored to specific crops or stress conditions, remains a promising avenue for research.
-
Regulatory Approval: A thorough evaluation of the toxicological and environmental safety profiles of these compounds will be essential for gaining regulatory approval for agricultural use.
References
- 1. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]
- 2. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinabactin on Soybean Plants
These notes provide comprehensive protocols for the application of Quinabactin to soybean plants (Glycine max) for research purposes. The information is intended for researchers, scientists, and professionals in drug development to investigate the effects of this abscisic acid (ABA) agonist on soybean physiology, particularly in the context of drought stress.
Introduction
This compound is a synthetic sulfonamide that functions as a potent agonist of the abscisic acid (ABA) receptor.[1][2] It preferentially activates dimeric ABA receptors, mimicking the natural plant hormone's role in signaling pathways related to abiotic stress responses.[1][3][4] Application of this compound has been shown to induce stomatal closure, reduce water loss, and enhance drought tolerance in soybean plants. It achieves this by initiating a signaling cascade that involves the inhibition of Type 2C protein phosphatases (PP2Cs) and the subsequent activation of SnRK2 kinases, leading to downstream physiological effects.
These protocols detail methods for preparing and applying this compound, as well as for assessing its impact on soybean plants.
Signaling Pathway of this compound Action
The mechanism of this compound action follows the established ABA signaling pathway. The process begins with this compound binding to the PYR/PYL/RCAR family of receptors. This binding event stabilizes a conformation that allows the receptor to interact with and inhibit PP2C phosphatases. The inhibition of PP2Cs relieves their suppression of SnRK2 kinases, which then become active and phosphorylate downstream targets, including transcription factors and ion channels. This cascade ultimately results in physiological responses such as the closure of stomata to conserve water.
Experimental Protocols
The following are detailed protocols for applying this compound to soybean plants. It is recommended to include appropriate control groups in all experiments, such as a vehicle control (e.g., a solution containing the same concentration of the solvent used to dissolve this compound, such as DMSO or ethanol) and a negative control (no treatment).
This method is suitable for systemic application of this compound to whole plants, particularly for assessing long-term physiological responses and drought tolerance. This protocol is adapted from studies applying exogenous ABA to soybeans.
Materials:
-
This compound
-
Ethanol or Dimethyl sulfoxide (DMSO) for stock solution
-
Distilled water
-
Soybean plants grown in pots with a known soil volume
-
Graduated cylinders and beakers
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) by dissolving it in a minimal amount of ethanol or DMSO.
-
Working Solution Preparation:
-
Calculate the amount of stock solution needed to achieve the desired final concentration in the soil water volume. A final soil concentration of 10 µM has been shown to be effective for ABA.
-
Dilute the calculated volume of the this compound stock solution with distilled water to a volume that will be readily absorbed by the soil without causing overwatering.
-
-
Application:
-
Apply the this compound working solution as a soil drench to the potted soybean plants. Ensure even distribution over the soil surface.
-
Apply the solution one day prior to the initiation of experimental treatments, such as the onset of drought stress.
-
For control plants, apply an equal volume of a vehicle solution (distilled water with the same concentration of ethanol or DMSO as the treatment group).
-
-
Post-Application:
-
Maintain plants under controlled environmental conditions.
-
Initiate the desired stress treatment (e.g., withhold water) and monitor physiological parameters over time.
-
Foliar application is a direct method for applying this compound to the leaves, suitable for studying rapid responses such as stomatal closure and for experiments where soil application is not feasible.
Materials:
-
This compound
-
Ethanol or DMSO
-
Distilled water
-
A non-ionic surfactant (e.g., Tween 20 or Silwet L-77) to improve leaf surface coverage
-
A fine-mist spray bottle or a laboratory-grade sprayer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound as described in Protocol 1.
-
Working Solution Preparation:
-
Dilute the stock solution with distilled water to achieve the desired final concentration. Concentrations in the range of 10 µM to 100 µM are a reasonable starting point for optimization.
-
Add a non-ionic surfactant to the final working solution at a low concentration (e.g., 0.01% - 0.05% v/v) to reduce surface tension and ensure even spreading on the leaves.
-
-
Application:
-
Apply the solution as a fine mist to the foliage of the soybean plants until the leaves are thoroughly wet, but not to the point of excessive runoff.
-
Spray both the adaxial (upper) and abaxial (lower) leaf surfaces.
-
Application is often most effective in the early morning or late evening when stomata are more likely to be open.
-
-
Post-Application:
-
Allow the plants to dry before placing them under high light or heat to prevent leaf burn.
-
Conduct measurements at appropriate time points after application, depending on the response being studied (e.g., stomatal conductance can change within hours).
-
This in vitro method is useful for rapidly screening the effects of this compound on gene expression in soybean leaves.
Materials:
-
This compound
-
DMSO
-
MES buffer
-
Petri dishes or multi-well plates
-
Soybean leaves from healthy, well-watered plants
Procedure:
-
Solution Preparation: Prepare a 100 µM this compound solution in a suitable buffer (e.g., MES buffer). A small amount of DMSO can be used to initially dissolve the this compound.
-
Leaf Excision: Excise healthy, fully expanded soybean leaves from the plant.
-
Incubation:
-
Place the detached leaves in a petri dish or well containing the 100 µM this compound solution. The petiole should be submerged.
-
For the control, incubate leaves in the buffer solution containing only DMSO.
-
Incubate the leaves for a specified period, for example, 6 hours, under controlled light and temperature conditions.
-
-
Analysis:
-
After incubation, blot the leaves dry.
-
Immediately freeze the leaf tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
Analyze the expression of target genes (e.g., ABA-responsive genes like GmNAC4) using quantitative RT-PCR.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an experiment evaluating the effect of this compound on soybean drought tolerance.
Data Presentation
The following tables summarize quantitative data on the effects of ABA agonists on soybean plants. While Table 1 uses data from an exogenous ABA study, it serves as a valuable proxy for the expected effects of this compound.
Table 1: Effect of Soil-Drenched ABA (10 µM) on Soybean Physiological Parameters Under Water Stress
| Parameter | Treatment | Well-Watered | Moderate Water Deficit | Severe Water Deficit |
| Leaf Photosynthetic Rate (µmol m⁻² s⁻¹) | - ABA | 18.5 | 12.1 | 4.2 |
| + ABA | 19.2 | 14.8 | 5.9 | |
| Stomatal Conductance (mol m⁻² s⁻¹) | - ABA | 0.45 | 0.21 | 0.05 |
| + ABA | 0.48 | 0.28 | 0.08 | |
| Transpiration Rate (mmol m⁻² s⁻¹) | - ABA | 5.1 | 3.2 | 1.1 |
| + ABA | 5.3 | 3.8 | 1.5 | |
| Intrinsic Water Use Efficiency (µmol CO₂/mol H₂O) | - ABA | 40.1 | 55.2 | 38.9 |
| + ABA | 41.2 | 58.9 | 42.1 | |
| Lethal Leaf Water Potential (MPa) | - ABA | - | - | -2.8 |
| + ABA | - | - | -3.2 |
Data adapted from a study on the soybean cultivar Jindou 19. Measurements were taken at various points during a progressive soil drying experiment.
Table 2: Effect of this compound on ABA-Responsive Gene Expression in Detached Soybean Leaves
| Gene | Treatment (6 hours) | Relative Expression Level (Fold Change vs. DMSO) |
| GmNAC4 | DMSO (Control) | 1.0 |
| Pyrabactin (100 µM) | ~1.5 | |
| This compound (100 µM) | ~4.0 | |
| ABA (100 µM) | ~4.2 |
Data are approximate values derived from graphical representations in the source publication.
References
- 1. Growth regulators promote soybean productivity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. ecofarmingdaily.com [ecofarmingdaily.com]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Quinabactin Concentration for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Quinabactin, a synthetic abscisic acid (ABA) agonist, for various in vitro and in vivo experiments. This compound is a valuable tool for studying ABA signaling and for the development of agrochemicals to enhance drought tolerance in plants.
Mechanism of Action
This compound mimics natural ABA by binding to and activating dimeric PYR/PYL/RCAR ABA receptors.[1][2][3] This binding event stabilizes the receptor-PP2C (Clade A Protein Phosphatase 2C) complex, leading to the inhibition of PP2C phosphatase activity.[2][3] The inhibition of PP2Cs allows for the activation of SnRK2 (SNF1-related protein kinase 2), which in turn phosphorylates downstream targets, including transcription factors, to regulate the expression of ABA-responsive genes. This signaling cascade ultimately results in various physiological responses, such as stomatal closure to reduce water loss and enhanced tolerance to drought stress.
ABA Signaling Pathway with this compound
Caption: ABA signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effective concentrations of this compound based on published data.
In Vitro Activity: IC50 Values for PP2C Inhibition
The half-maximal inhibitory concentration (IC50) of this compound was determined for various dimeric PYR/PYL receptors in the presence of the PP2C phosphatase HAB1. Lower IC50 values indicate higher potency.
| PYR/PYL Receptor | This compound IC50 (nM) vs. HAB1 |
| PYR1 | 130 |
| PYL1 | 110 |
| PYL2 | 310 |
| PYL3 | 780 |
| PYL5 | 560 |
| Data from Okamoto et al., 2013. |
In Vivo Effective Concentrations in Arabidopsis thaliana
The following concentrations have been reported to elicit significant physiological responses in Arabidopsis thaliana.
| Experimental Assay | Effective this compound Concentration |
| Seed Germination Inhibition | ≥ 1 µM |
| Induction of ABA-Responsive Genes | 25 µM |
| Stomatal Closure | 25 µM |
| Drought Tolerance | 25 µM |
| Data from Okamoto et al., 2013. |
Experimental Protocols
Detailed protocols for key experiments to determine the optimal this compound concentration are provided below.
Experimental Workflow Overview
Caption: General workflow for determining this compound's efficacy.
In Vitro PP2C Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of a PP2C phosphatase in the presence of a PYR/PYL receptor.
Materials:
-
Recombinant PYR/PYL receptor protein
-
Recombinant PP2C protein (e.g., HAB1, ABI1, ABI2)
-
This compound stock solution (in DMSO)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the PYR/PYL receptor (e.g., 100 nM) and the PP2C (e.g., 50 nM) in the phosphatase assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate. Include a DMSO-only control.
-
Add the protein mixture to the wells containing this compound and incubate for 15-30 minutes at room temperature to allow for complex formation.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate (e.g., pNPP).
-
Monitor the dephosphorylation of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) over time using a microplate reader.
-
Calculate the rate of the reaction for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition of PP2C activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Arabidopsis Seed Germination Assay
This assay assesses the effect of this compound on seed germination, which is a classic ABA-regulated process.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium with 0.8% agar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes
-
Growth chamber
Protocol:
-
Surface sterilize Arabidopsis seeds.
-
Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Sow the sterilized seeds on the plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Score germination, defined by the emergence of the radicle, daily for 7-10 days.
-
Calculate the germination percentage for each concentration and time point.
Stomatal Aperture Measurement
This assay directly measures the effect of this compound on stomatal closure.
Materials:
-
3-4 week old Arabidopsis thaliana plants
-
This compound treatment solution (e.g., 25 µM in a buffer containing 10 mM MES-KCl, pH 6.15, and 50 µM CaCl2)
-
Control solution (buffer with DMSO)
-
Microscope with a camera and image analysis software
Protocol:
-
Excise leaves from well-watered plants.
-
Float the leaves, abaxial side down, on the control solution in a petri dish and incubate under light for 2-3 hours to ensure stomata are open.
-
Replace the control solution with the this compound treatment solution or fresh control solution.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Mount a leaf on a microscope slide and observe the stomata on the abaxial epidermis.
-
Capture images of multiple stomata for each treatment.
-
Measure the width and length of the stomatal aperture using image analysis software (e.g., ImageJ).
-
Calculate the stomatal aperture (width/length ratio) and compare between treatments.
Drought Tolerance Assay
This assay evaluates the ability of this compound to confer drought tolerance to whole plants.
Materials:
-
Arabidopsis thaliana plants (e.g., 3-4 weeks old) grown in individual pots
-
This compound solution for spraying (e.g., 25-50 µM with a surfactant like 0.02% Tween-20)
-
Control solution (water with DMSO and surfactant)
Protocol:
-
Evenly spray the aerial parts of the plants with either the this compound solution or the control solution.
-
Withhold water from all treated plants.
-
Monitor the plants daily and record visual signs of drought stress, such as wilting and leaf chlorosis.
-
After a set period of drought (e.g., 10-14 days), re-water the plants.
-
After 2-3 days of recovery, score the survival rate for each treatment group.
Quantitative RT-PCR (qRT-PCR) for ABA-Responsive Gene Expression
This assay quantifies the induction of ABA-responsive genes by this compound.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown on MS plates or in liquid culture
-
This compound treatment solution (e.g., 25 µM)
-
Control solution (DMSO)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2)
Protocol:
-
Treat seedlings with this compound or control solution for a specific duration (e.g., 3-6 hours).
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the samples.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the relative gene expression levels between this compound-treated and control samples.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drought Tolerance Determinants by Genetic Analysis of Root Response to Drought Stress and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network analysis of ABA-dependent and ABA-independent drought responsive genes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Quinabactin-Induced Stomatomal Closure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the physiological and molecular effects of Quinabactin on stomatal closure. This compound is a potent synthetic agonist of abscisic acid (ABA) that preferentially activates dimeric ABA receptors, offering a valuable tool for research in plant stress physiology and the development of novel anti-transpirants.[1][2]
Overview of this compound and its Mechanism of Action
This compound is a sulfonamide-based ABA mimic that has been shown to elicit guard cell closure, reduce water loss, and enhance drought tolerance in plants such as Arabidopsis thaliana and soybean.[1][2] It functions by binding to and activating a subset of the PYR/PYL/RCAR family of ABA receptors, specifically the dimeric receptors.[1] This activation leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn allows for the activation of SnRK2 kinases. The activated SnRK2 kinases then phosphorylate downstream targets, including ion channels in the guard cell membrane, leading to a reduction in turgor pressure and subsequent stomatal closure.
This compound Signaling Pathway
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Quinabactin in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quinabactin, a selective abscisic acid (ABA) receptor agonist, in gene expression studies. Detailed protocols and data presentation are included to facilitate the design and execution of experiments aimed at understanding ABA signaling and plant stress responses.
Introduction
This compound is a sulfonamide-based ABA agonist that preferentially activates dimeric ABA receptors.[1][2] Unlike the natural hormone abscisic acid (ABA), which can be unstable and expensive for large-scale applications, this compound offers a potent and stable chemical tool to dissect the ABA signaling pathway and its downstream effects on gene expression.[3] Its ability to mimic ABA's physiological effects, such as inducing guard cell closure and promoting drought tolerance, makes it an invaluable compound for both basic research and the development of strategies to enhance crop resilience.[1][2] In Arabidopsis, the transcriptional responses induced by this compound are highly correlated with those triggered by ABA, validating its use as a reliable ABA mimic in gene expression studies.
Mechanism of Action
This compound functions by binding to soluble pyrabactin resistance1/PYR1-like/regulatory component of ABA receptors (PYR/PYL/RCAR). This binding event stabilizes a conformation of the receptor that allows it to inhibit clade A type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs leads to the activation of downstream SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate and activate various transcription factors and other proteins, ultimately leading to the modulation of ABA-responsive gene expression. This compound preferentially activates the dimeric members of the ABA receptor family, which are key mediators of vegetative ABA responses.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate gene expression.
Table 1: Comparative Transcriptional Response in Arabidopsis thaliana Seedlings
| Treatment (25 µM for 6h) | Pearson Correlation Coefficient (r) with ABA Treatment |
| This compound | 0.90 |
| Pyrabactin | 0.12 |
This data highlights the high degree of similarity between the global transcriptional responses induced by this compound and ABA in wild-type Arabidopsis seedlings.
Table 2: this compound-Induced Expression of ABA-Responsive Genes
| Gene | Plant Species | Treatment | Fold Change (relative to DMSO control) |
| MAPKKK18 | Arabidopsis thaliana | 25 µM this compound for 6h | ~15-fold increase |
| GmNAC4 | Soybean (Glycine max) | 100 µM this compound for 6h | Significant induction |
| HVA1 | Barley (Hordeum vulgare) | 100 µM this compound for 6h | Significant induction |
This table provides examples of specific ABA-responsive genes that are upregulated by this compound treatment in different plant species.
Experimental Protocols
The following protocols provide detailed methodologies for conducting gene expression studies using this compound.
Protocol 1: Treatment of Arabidopsis thaliana Seedlings with this compound for Gene Expression Analysis
This protocol describes the treatment of Arabidopsis thaliana seedlings with this compound to induce the expression of ABA-responsive genes.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (90 mm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes.
-
Rinse the seeds 3-5 times with sterile water.
-
Suspend the sterilized seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.
-
Plate the seeds on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).
-
Grow the seedlings vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 10 days.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 25 mM) in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in liquid MS medium (containing 0.5% sucrose) to the desired final concentration (e.g., 25 µM).
-
Prepare a mock control solution with the same final concentration of DMSO in the liquid MS medium.
-
-
Seedling Treatment:
-
Carefully remove 10-day-old seedlings from the agar plates.
-
Transfer the seedlings into a Petri dish containing the this compound treatment solution or the mock control solution.
-
Ensure the seedlings are fully submerged.
-
Incubate the seedlings for the desired duration (e.g., 6 hours) under the same growth conditions.
-
-
Harvesting:
-
After incubation, remove the seedlings from the solution and gently blot them dry on a paper towel.
-
Immediately freeze the tissue in liquid nitrogen.
-
Store the samples at -80°C until RNA extraction.
-
Protocol 2: Total RNA Extraction from this compound-Treated Plant Tissue
This protocol outlines a general method for extracting high-quality total RNA from plant tissue, which is often rich in polysaccharides and other inhibitors.
Materials:
-
Frozen plant tissue from Protocol 1
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
RNA extraction buffer (e.g., CTAB-based or TRIzol reagent)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
Ethanol (75%, prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the frozen powder to a pre-chilled RNase-free microcentrifuge tube.
-
-
Lysis and Phase Separation:
-
Add pre-warmed RNA extraction buffer to the tissue powder and vortex vigorously.
-
Add chloroform:isoamyl alcohol, vortex, and centrifuge to separate the aqueous and organic phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add isopropanol to precipitate the RNA. Mix gently and incubate at -20°C.
-
Centrifuge to pellet the RNA.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet briefly and resuspend it in RNase-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/280 and A260/230 ratios).
-
Assess RNA integrity by running an aliquot on an agarose gel.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Analysis of ABA-Responsive Gene Expression
This protocol describes the quantification of specific ABA-responsive gene expression levels using qRT-PCR.
Materials:
-
Total RNA from Protocol 2
-
DNase I (RNase-free)
-
cDNA synthesis kit
-
Gene-specific primers for target and reference genes
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR plates and seals
Procedure:
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Inactivate the DNase according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design primers for your target ABA-responsive genes and at least one stably expressed reference gene (e.g., ACTIN2, UBQ10). Primers should span an exon-exon junction where possible to avoid amplification of any residual gDNA.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Set up technical replicates for each sample and gene.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Cycling:
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for RNA isolation from various tissues of the tree Neolamarckia cadamba - PMC [pmc.ncbi.nlm.nih.gov]
Quinabactin Application for Enhancing Crop Drought Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinabactin is a synthetic sulfonamide that functions as a potent and selective agonist of dimeric abscisic acid (ABA) receptors.[1][2] By mimicking the natural stress hormone ABA, this compound activates the ABA signaling pathway, leading to a cascade of physiological responses that enhance plant tolerance to drought conditions.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to improve crop drought resistance. The information presented is intended to guide experimental design, data interpretation, and the potential development of this compound-based agrochemicals.
Mechanism of Action
This compound preferentially binds to and activates the dimeric PYR/PYL/RCAR family of ABA receptors, such as PYR1, PYL1, and PYL2.[1] This binding event stabilizes the receptor-phosphatase complex, specifically inhibiting the activity of clade A type 2C protein phosphatases (PP2Cs) like ABI1, ABI2, and HAB1. The inhibition of PP2Cs allows for the activation of downstream SnRK2 kinases, which in turn phosphorylate and activate various transcription factors and ion channels. This signaling cascade culminates in key physiological responses that contribute to drought tolerance, including:
-
Stomatal Closure: Reduces water loss through transpiration.
-
ABA-regulated Gene Expression: Activates genes involved in stress response and adaptation.
-
Inhibition of Seed Germination: Prevents germination under unfavorable, dry conditions.
This compound has been shown to be effective in various plant species, including Arabidopsis thaliana and soybean (Glycine max).
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on plants.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Enzyme | Value | Plant Species | Reference |
| IC₅₀ (inhibition of PP2C) | PYR1, PYL1, PYL2, PYL3, PYL5 | Submicromolar | Arabidopsis thaliana |
Table 2: Effective Concentrations of this compound for Physiological Responses
| Response | Concentration | Plant Species | Reference |
| Inhibition of Seed Germination | As low as 1 µM | Arabidopsis thaliana | |
| Stomatal Closure | 25 µM | Arabidopsis thaliana | |
| Suppression of Water Loss | 25 µM | Arabidopsis thaliana | |
| Drought Tolerance (Whole Plant) | 25 µM | Arabidopsis thaliana | |
| Drought Tolerance (Whole Plant) | 50 µM | Soybean (Glycine max) |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
In Vitro ABA Receptor-Binding and PP2C Inhibition Assay
This assay determines the ability of this compound to promote the interaction between an ABA receptor (e.g., PYL1) and a PP2C (e.g., HAB1), thereby inhibiting the phosphatase's activity.
Materials:
-
Recombinant PYL1 and HAB1 proteins
-
This compound stock solution (in DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant PYL1, and HAB1.
-
Add varying concentrations of this compound (and ABA as a positive control) to the wells of the microplate. Include a DMSO control.
-
Incubate the plate at room temperature for 30 minutes to allow for receptor-ligand-phosphatase complex formation.
-
Initiate the phosphatase reaction by adding the pNPP substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of pNPP hydrolysis to determine the level of PP2C inhibition.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Stomatal Aperture Analysis
This protocol measures the effect of this compound on stomatal closure in plant leaves.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, Vicia faba)
-
This compound solution (e.g., 25 µM in a buffer containing 0.05% Tween-20)
-
Control solution (buffer with 0.05% Tween-20 and DMSO equivalent)
-
Microscope with a calibrated eyepiece or imaging software
-
Microscope slides and coverslips
-
Clear nail polish
Protocol:
-
Excise leaves from well-watered plants.
-
Float the leaves, abaxial (lower) side down, in the this compound or control solution under light for a defined period (e.g., 2-3 hours).
-
Apply a thin layer of clear nail polish to the abaxial surface of the treated leaf area.
-
Allow the nail polish to dry completely.
-
Carefully peel the nail polish impression from the leaf using forceps.
-
Mount the impression on a microscope slide in a drop of water and cover with a coverslip.
-
Observe the stomatal apertures under the microscope.
-
Measure the width and length of at least 30 stomatal pores for each treatment.
-
Calculate the stomatal aperture (width/length ratio) and compare the results between treatments.
Whole-Plant Drought Stress Assay
This assay evaluates the ability of this compound to enhance the survival of whole plants under drought conditions.
Materials:
-
Potted plants of uniform size and developmental stage (e.g., 2-week-old Arabidopsis thaliana)
-
This compound solution (e.g., 25 µM in water with 0.05% Tween-20)
-
Control solution (water with 0.05% Tween-20 and DMSO equivalent)
-
Spray bottle
Protocol:
-
Divide the plants into control and treatment groups.
-
Spray the foliage of the treatment group with the this compound solution and the control group with the control solution. Apply as an aerosol every 3 days.
-
Withhold water from all plants to induce drought stress.
-
Monitor the plants daily and record observations, such as wilting.
-
After a set period of drought (e.g., 12 days for Arabidopsis), re-water all plants.
-
After a recovery period (e.g., 3-5 days), assess the survival rate for each group.
-
Quantify the results by calculating the percentage of surviving plants.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol measures the effect of this compound on the expression of ABA-responsive genes.
Materials:
-
Plant seedlings treated with this compound or a control solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., RD29B, KIN1) and a reference gene (e.g., ACTIN)
-
qPCR instrument
Protocol:
-
Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using an appropriate kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate, including the cDNA template, qPCR master mix, and forward and reverse primers for each gene. Include no-template controls.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound application.
Caption: this compound signaling pathway for drought tolerance.
Caption: Workflow for assessing this compound's effect.
Concluding Remarks
This compound represents a promising chemical tool for enhancing drought resistance in crops. Its specific mode of action and demonstrated efficacy in model and crop plants make it a valuable subject for further research and development. The protocols and data presented here provide a foundation for scientists to explore the potential of this compound and other ABA receptor agonists in addressing the challenges of agricultural water scarcity. However, it is important to note that the effectiveness of this compound can vary between plant species, and further optimization of application methods and concentrations may be required for specific crops.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]
- 4. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for Quinabactin Delivery in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinabactin is a synthetic sulfonamide that acts as a potent agonist of abscisic acid (ABA), a key phytohormone involved in plant development and stress responses.[1][2] By mimicking ABA, this compound can trigger a cascade of physiological changes in plants, most notably the closure of stomata, which are microscopic pores on the leaf surface responsible for gas exchange.[3][4] This action leads to reduced water loss through transpiration, making this compound a promising tool for enhancing drought tolerance in various plant species.[1] This document provides detailed application notes and experimental protocols for the delivery of this compound to different plant species, summarizes available quantitative data, and illustrates the underlying signaling pathway.
Mechanism of Action: The ABA Signaling Pathway
This compound functions by activating a subset of ABA receptors, primarily the dimeric PYR/PYL/RCAR receptors. This activation initiates a signaling cascade that ultimately leads to stomatal closure and other ABA-mediated responses.
The core ABA signaling pathway, which this compound hijacks, can be summarized as follows:
-
ABA (or this compound) Binding: In the absence of ABA, Protein Phosphatase 2Cs (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA or an agonist like this compound is present, it binds to the PYR/PYL/RCAR receptors.
-
PP2C Inhibition: The hormone-receptor complex then binds to and inhibits the activity of PP2Cs.
-
SnRK2 Activation: The inhibition of PP2Cs allows for the activation of SnRK2s through autophosphorylation.
-
Downstream Effects: Activated SnRK2s then phosphorylate various downstream targets, including transcription factors that regulate the expression of ABA-responsive genes, and ion channels in guard cells, leading to stomatal closure.
Data on this compound Efficacy
The following tables summarize quantitative data from studies on the effects of this compound on various plant species.
Table 1: Effect of this compound on Water Loss in Detached Leaves
| Plant Species | This compound Concentration (µM) | Treatment Duration | Water Loss Reduction (%) vs. Control | Reference |
| Arabidopsis thaliana (WT) | 25 | 2 hours | ~20% | |
| Arabidopsis thaliana (aba2 mutant) | 25 | 2 hours | ~30% | |
| Glycine max (Soybean) | 50 | Not Specified | Significant reduction | |
| Hordeum vulgare (Barley) | Not Specified | Not Specified | Significant reduction | |
| Zea mays (Maize) | Not Specified | Not Specified | Significant reduction |
Table 2: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana
| Genotype | This compound Concentration (µM) | Treatment Duration | Stomatal Aperture (µm) (Mean ± SE) | Reference |
| Wild Type (WT) | 0 (Control) | 2.5 hours | 1.5 ± 0.1 | |
| Wild Type (WT) | 25 | 2.5 hours | 0.8 ± 0.05 | |
| aba2 mutant | 0 (Control) | 2.5 hours | 2.0 ± 0.1 | |
| aba2 mutant | 25 | 2.5 hours | 1.0 ± 0.08 | |
| abi1 mutant | 0 (Control) | 2.5 hours | 1.6 ± 0.1 | |
| abi1 mutant | 25 | 2.5 hours | 1.5 ± 0.1 |
Table 3: IC50 Values of this compound for Inhibition of PP2C Activity Mediated by ABA Receptors
| ABA Receptor | IC50 (nM) | Receptor Type | Reference |
| PYR1 | < 100 | Dimeric | |
| PYL1 | < 100 | Dimeric | |
| PYL2 | 100 - 500 | Dimeric | |
| PYL3 | 500 - 1000 | Monomer-Dimer Exchange | |
| PYL5 | < 100 | Monomeric |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound.
Protocol 1: Foliar Spray Application of this compound for Drought Tolerance Assays
This protocol is a general guideline and may require optimization for different plant species.
Objective: To assess the effect of this compound on the drought tolerance of whole plants.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tween-20 or other suitable surfactant
-
Pressurized spray bottle
-
Well-watered plants of the desired species
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Prepare Spray Solution:
-
Dilute the this compound stock solution to the desired final concentration in water. For Arabidopsis thaliana, a final concentration of 25 µM has been shown to be effective. For soybean, 50 µM has been used.
-
Add a surfactant, such as Tween-20, to the final spray solution at a concentration of 0.01% - 0.05% (v/v) to ensure even coverage of the foliage.
-
Prepare a control solution containing the same concentration of DMSO and surfactant as the treatment solution.
-
-
Application:
-
Spray the foliage of the plants evenly until runoff is observed. Ensure both the adaxial (upper) and abaxial (lower) leaf surfaces are covered.
-
For drought stress experiments, it is recommended to apply the solution every 3 days throughout the drought period.
-
-
Drought Stress Induction:
-
Withhold water from the plants after the initial application of this compound.
-
Monitor the plants daily for signs of wilting and other stress symptoms.
-
-
Data Collection:
-
Phenotypic observations (e.g., wilting, leaf senescence) should be recorded daily.
-
Soil water content can be measured gravimetrically to quantify the rate of water use.
-
After a defined period of drought, plants can be re-watered to assess survival rates.
-
Protocol 2: Detached Leaf Water Loss Assay
Objective: To quantify the rate of water loss from detached leaves as an indicator of stomatal closure.
Materials:
-
Mature, fully expanded leaves from well-watered plants
-
Petri dishes
-
This compound treatment solution (as prepared in Protocol 1)
-
Analytical balance (accurate to 0.001 g)
-
Timer
Procedure:
-
Leaf Detachment:
-
Excise healthy, mature leaves from the plant using a sharp razor blade or scalpel.
-
Immediately record the initial fresh weight of each leaf.
-
-
Treatment:
-
Place the detached leaves on a dry surface (e.g., a lab bench or in an open petri dish) at room temperature.
-
For treatment groups, apply the this compound solution to the leaf surface (e.g., by dipping or gentle spraying). The control group should be treated with the control solution.
-
-
Data Collection:
-
Record the weight of each leaf at regular intervals (e.g., every 15-30 minutes) over a period of 2-3 hours.
-
Calculate the percentage of initial fresh weight lost at each time point.
-
-
Data Analysis:
-
Plot the percentage of water loss over time for both treatment and control groups. A lower rate of water loss in the this compound-treated leaves indicates induced stomatal closure.
-
Protocol 3: Stomatal Aperture Measurement
Objective: To directly measure the effect of this compound on the opening and closing of stomata.
Materials:
-
Epidermal peels from leaves
-
Microscope slides and coverslips
-
Microscope with a calibrated eyepiece micrometer or digital imaging software
-
This compound treatment solution
-
Buffer solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15)
Procedure:
-
Epidermal Peel Preparation:
-
Carefully peel the abaxial (lower) epidermis from a mature leaf. The lower epidermis typically has a higher density of stomata.
-
Immediately float the epidermal peel in the buffer solution to keep the cells turgid.
-
-
Treatment:
-
Incubate the epidermal peels in the buffer solution containing the desired concentration of this compound or the control solution for a specified period (e.g., 2.5 hours).
-
-
Microscopy:
-
Mount the epidermal peel on a microscope slide with a drop of the treatment/control solution and a coverslip.
-
Observe the stomata under the microscope.
-
Measure the width and length of the stomatal pore for a representative number of stomata (e.g., 30-50 per peel).
-
-
Data Analysis:
-
Calculate the average stomatal aperture (width) for each treatment group.
-
Compare the average aperture of the this compound-treated group to the control group to determine the effect on stomatal closure.
-
Considerations for Different Plant Species
While the protocols above provide a solid foundation, it is crucial to consider species-specific differences when applying this compound.
-
Wheat (Triticum aestivum): Some studies suggest that this compound is less effective in wheat. This may be due to differences in receptor sensitivity or metabolism of the compound. Higher concentrations or alternative delivery methods may need to be explored for this important crop.
-
Maize (Zea mays): As a monocot, maize may have different optimal application parameters compared to the dicots Arabidopsis and soybean. Foliar application of other hormones has been shown to be effective in maize, suggesting this is a viable delivery route.
-
Other Species: For species where no data on this compound is available, it is recommended to start with a dose-response experiment to determine the optimal concentration. Start with concentrations in the range of 10-100 µM and monitor for both desired effects (e.g., reduced wilting) and any potential phytotoxicity.
Conclusion
This compound is a valuable chemical tool for studying and manipulating plant water relations. By activating the ABA signaling pathway, it can effectively induce stomatal closure and enhance drought tolerance in several plant species. The protocols and data presented here provide a comprehensive guide for researchers and scientists to utilize this compound in their work. Further research is needed to optimize delivery methods and concentrations for a wider range of agriculturally important plant species.
References
- 1. Foliar application of phytohormones enhances growth of maize and soybean seedlings [redalyc.org]
- 2. icl-growingsolutions.com [icl-growingsolutions.com]
- 3. omexcanada.com [omexcanada.com]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Quinabactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the physiological and molecular effects of Quinabactin, a synthetic agonist of the abscisic acid (ABA) pathway. The following sections offer step-by-step experimental designs and data presentation guidelines to facilitate research into this compound's potential as a plant stress modulator.
Introduction to this compound
This compound is a synthetic, ABA-mimicking agonist that selectively activates dimeric Pyrabactin Resistance 1 (PYR1)/PYR1-Like (PYL)/Regulatory Component of ABA Receptor (RCAR) proteins.[1][2] This activation triggers a signaling cascade that inhibits Type 2C protein phosphatases (PP2Cs), leading to the activation of downstream ABA signaling pathways.[1][2][3] Consequently, this compound induces a range of physiological responses in plants that are characteristic of ABA, such as stomatal closure, reduced transpiration, and enhanced tolerance to drought conditions. Its selectivity for dimeric ABA receptors makes it a valuable tool for dissecting the specific roles of these receptors in vegetative tissues.
ABA Signaling Pathway and this compound's Mechanism of Action
The core ABA signaling pathway is initiated by the binding of ABA to PYR/PYL/RCAR receptors. This binding event promotes the interaction of the receptor with PP2Cs, thereby inhibiting the phosphatase activity of the latter. The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate and activate downstream targets, including transcription factors and ion channels, to elicit physiological responses. This compound mimics the action of ABA by binding to and activating a subset of the PYR/PYL/RCAR receptors, thus initiating this signaling cascade.
Experimental Workflow
A typical workflow for investigating the effects of this compound involves a series of in vitro and in vivo assays to characterize its biochemical activity and physiological impact.
Experimental Protocols
In Vitro PP2C Activity Assay
Objective: To determine the inhibitory effect of this compound on PP2C phosphatase activity in the presence of PYR/PYL/RCAR receptors.
Materials:
-
Recombinant PYR/PYL/RCAR proteins
-
Recombinant PP2C proteins (e.g., ABI1, ABI2, HAB1)
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, a specific PYR/PYL/RCAR receptor, and the PP2C enzyme in a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a DMSO control to the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the receptor, this compound, and the PP2C.
-
Initiate the phosphatase reaction by adding pNPP to each well.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction for each this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of PP2C activity.
Seed Germination Inhibition Assay
Objective: To assess the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana seeds (wild-type and ABA-related mutants, e.g., abi1)
-
Murashige and Skoog (MS) medium supplemented with 0.8% (w/v) agar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes
-
Growth chamber
Protocol:
-
Surface-sterilize seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water three to five times.
-
Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a DMSO control.
-
Sow the sterilized seeds on the prepared plates.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Score germination, defined by radicle emergence, daily for up to 7 days.
-
Calculate the germination percentage for each treatment.
Stomatal Aperture Measurement
Objective: To measure the effect of this compound on stomatal closure.
Materials:
-
4- to 6-week-old Arabidopsis thaliana plants
-
This compound solution (e.g., 25 µM in a buffer) and a control buffer with DMSO
-
Microscope slides and coverslips
-
Light microscope with a calibrated eyepiece micrometer or digital imaging system
Protocol:
-
Excise fully expanded leaves from well-watered plants.
-
Float the leaves, abaxial side down, in a buffer (e.g., 10 mM MES-KCl, pH 6.15) under light for 2-3 hours to induce stomatal opening.
-
Transfer the leaves to a solution containing this compound or the control solution and incubate for a defined period (e.g., 2 hours).
-
Carefully peel the abaxial epidermis from the treated leaves and mount it on a microscope slide in a drop of the treatment solution.
-
Immediately observe the epidermal peels under a light microscope.
-
Capture images of multiple stomata (at least 30 per leaf) and measure the width and length of the stomatal aperture using image analysis software (e.g., ImageJ).
-
Calculate the stomatal aperture (width/length ratio) for each treatment.
Detached Leaf Water Loss Assay
Objective: To evaluate the effect of this compound on the rate of water loss from detached leaves.
Materials:
-
3- to 4-week-old Arabidopsis thaliana plants
-
This compound solution (e.g., 25 µM) and a control solution with DMSO
-
Analytical balance
-
Weighing boats or petri dishes
Protocol:
-
Treat whole plants by spraying with the this compound solution or the control solution and allow them to dry.
-
Detach fully expanded leaves of similar size from the treated plants.
-
Immediately record the initial fresh weight of each leaf using an analytical balance.
-
Place the detached leaves on open petri dishes or weighing boats on the lab bench at room temperature.
-
Record the weight of each leaf at regular time intervals (e.g., every 30 or 60 minutes) for several hours.
-
Calculate the percentage of initial fresh weight remaining at each time point to determine the rate of water loss.
Whole-Plant Drought Tolerance Assay
Objective: To assess the ability of this compound to confer drought tolerance to whole plants.
Materials:
-
Arabidopsis thaliana plants grown in individual pots
-
This compound solution (e.g., 50 µM) and a control solution with DMSO
Protocol:
-
Grow plants under well-watered conditions for 3-4 weeks.
-
Apply this compound or the control solution to the soil of the pots.
-
Withhold watering from all plants to impose drought stress.
-
Monitor the plants daily and record visual signs of wilting.
-
After a set period of drought (e.g., 10-14 days, when severe wilting is observed in control plants), re-water all plants.
-
Assess the survival rate of the plants 3-5 days after re-watering. A plant is considered to have survived if it resumes growth.
Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression
Objective: To analyze the effect of this compound on the expression of known ABA-responsive genes.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 10-14 days old)
-
This compound solution (e.g., 25 µM) and a control solution with DMSO
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2).
Protocol:
-
Treat seedlings with this compound or the control solution for a specific duration (e.g., 3-6 hours).
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Extract total RNA from the frozen tissue using an RNA extraction kit.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Analyze the gene expression data using the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana
| Treatment | Concentration (µM) | Germination Rate (%) at Day 3 | Germination Rate (%) at Day 5 |
| Control (DMSO) | 0 | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| ABA (Positive Control) | 10 |
Table 2: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana
| Treatment | Concentration (µM) | Average Stomatal Aperture (Width/Length) | Standard Deviation | n (stomata measured) |
| Control (DMSO) | 0 | |||
| This compound | 25 | |||
| ABA (Positive Control) | 25 |
Table 3: Effect of this compound on Water Loss from Detached Leaves of Arabidopsis thaliana
| Time (minutes) | % Initial Fresh Weight (Control) | % Initial Fresh Weight (this compound 25 µM) |
| 0 | 100 | 100 |
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Table 4: Effect of this compound on Drought Tolerance in Arabidopsis thaliana
| Treatment | Concentration (µM) | Number of Plants Treated | Number of Surviving Plants | Survival Rate (%) |
| Control (DMSO) | 0 | |||
| This compound | 50 | |||
| ABA (Positive Control) | 50 |
Table 5: Relative Expression of ABA-Responsive Genes in Arabidopsis thaliana Seedlings Treated with this compound
| Gene | Treatment | Fold Change (vs. Control) | Standard Deviation |
| RD29B | This compound (25 µM) | ||
| RAB18 | This compound (25 µM) |
References
- 1. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid –Mediated Plant Stress Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid-Mediated Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinabactin in Plant Phenotyping Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinabactin is a synthetic sulfonamide that acts as a potent and selective agonist of dimeric abscisic acid (ABA) receptors.[1][2][3] As a mimic of the natural plant hormone ABA, this compound plays a crucial role in inducing various physiological responses, particularly those related to abiotic stress tolerance. Its mechanism of action involves binding to and activating PYR/PYL/RCAR family ABA receptors, which in turn leads to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition activates downstream SnRK2 kinases, triggering a signaling cascade that results in physiological responses such as stomatal closure, inhibition of seed germination, and altered gene expression, ultimately enhancing the plant's resilience to drought conditions.
These characteristics make this compound a valuable tool for plant phenotyping assays aimed at understanding and enhancing stress tolerance in various plant species, including the model organism Arabidopsis thaliana and crop plants like soybean. This document provides detailed application notes and protocols for utilizing this compound in key plant phenotyping assays.
ABA Signaling Pathway with this compound
The following diagram illustrates the core ABA signaling pathway and the role of this compound as an agonist.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in various plant phenotyping assays. This data is compiled based on reported effective concentrations and observed trends in the literature.
Table 1: Effect of this compound on Arabidopsis thaliana Seed Germination
| This compound Concentration (µM) | Germination Rate (%) after 72h (Illustrative) |
| 0 (Control) | 95 |
| 0.1 | 80 |
| 0.5 | 40 |
| 1.0 | 15 |
| 5.0 | <5 |
Note: Data are illustrative, based on the described inhibitory effects of this compound on seed germination. Actual values may vary depending on experimental conditions and seed batch.
Table 2: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana
| Treatment | Stomatal Aperture (µm) (Illustrative) |
| Control (DMSO) | 2.8 |
| ABA (10 µM) | 1.2 |
| This compound (10 µM) | 1.3 |
| This compound (25 µM) | 0.8 |
Note: Data are illustrative, based on the described stomatal closing effects of this compound. Actual values can vary based on plant age, leaf position, and environmental conditions.
Table 3: Effect of this compound on Primary Root Growth of Arabidopsis thaliana Seedlings
| Treatment | Primary Root Length (cm) after 7 days (Illustrative) |
| Control (DMSO) | 3.5 |
| This compound (1 µM) | 2.5 |
| This compound (5 µM) | 1.5 |
| This compound (10 µM) | 0.8 |
Note: Data are illustrative, reflecting the inhibitory effect of this compound on seedling growth. Actual measurements will depend on the specific ecotype and growth conditions.
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Seed Germination Assay
This assay is used to evaluate the inhibitory effect of this compound on the germination of Arabidopsis thaliana seeds.
Experimental Workflow:
Materials:
-
Arabidopsis thaliana seeds
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with 0.05% (v/v) Tween-20
-
Laminar flow hood
-
Growth chamber
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C in the dark.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 10% bleach solution with Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Remove the bleach solution and wash the seeds 5 times with sterile water.
-
Resuspend the seeds in a small volume of sterile 0.1% (w/v) agar solution.
-
-
Preparation of Assay Plates:
-
Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar.
-
Autoclave the medium and cool to approximately 50-60°C.
-
Add this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
For the control plate, add an equivalent volume of DMSO.
-
Pour the medium into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Plating and Incubation:
-
Plate approximately 50-100 sterilized seeds evenly on each plate.
-
Seal the plates with micropore tape.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
Score germination at regular intervals (e.g., every 12 or 24 hours) for 3-5 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination rate as the percentage of germinated seeds out of the total number of seeds plated for each concentration.
-
Plot the germination rate against the this compound concentration to generate a dose-response curve.
-
Stomatal Aperture Assay
This assay measures the effect of this compound on stomatal closure in the epidermis of Arabidopsis thaliana leaves.
Experimental Workflow:
Materials:
-
4- to 5-week-old well-watered Arabidopsis thaliana plants
-
This compound stock solution (10 mM in DMSO)
-
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 0.1 mM CaCl₂)
-
Microscope slides and coverslips
-
Forceps
-
Blender
-
Nylon mesh (100 µm)
-
Light microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Epidermal Peel Preparation:
-
Excise fully expanded rosette leaves from the plants.
-
Float the leaves in stomatal opening buffer in a Petri dish under light for 2-3 hours to ensure stomata are open.
-
Alternatively, for a more high-throughput method, blend the leaves in the opening buffer for 30-60 seconds to generate epidermal fragments.
-
Filter the blended solution through a nylon mesh to collect the epidermal peels.
-
-
This compound Treatment:
-
Transfer the epidermal peels to fresh opening buffer containing the desired concentrations of this compound (e.g., 10 µM, 25 µM).
-
For the control, use opening buffer with an equivalent amount of DMSO.
-
Incubate the peels in the treatment solutions under light for 2-3 hours.
-
-
Microscopy and Data Collection:
-
Mount an epidermal peel on a microscope slide with a drop of the treatment solution and cover with a coverslip.
-
Observe the stomata under a light microscope at 400x magnification.
-
Capture images of multiple fields of view for each treatment.
-
-
Image Analysis:
-
Use image analysis software to measure the width and length of the stomatal pore (aperture).
-
For each treatment, measure at least 50-60 stomata from multiple leaves/peels.
-
Calculate the stomatal aperture as the ratio of width to length to normalize for stomatal size.
-
-
Data Analysis:
-
Calculate the average stomatal aperture for each treatment.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated samples.
-
Seedling Growth Inhibition Assay
This assay quantifies the effect of this compound on the growth of Arabidopsis thaliana seedlings, typically by measuring primary root length.
Experimental Workflow:
Materials:
-
Arabidopsis thaliana seeds
-
This compound
-
DMSO
-
MS medium
-
Sucrose
-
Agar
-
Square Petri dishes (100 x 100 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
Growth chamber
-
Flatbed scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Preparation of Assay Plates:
-
Prepare MS medium with 1% (w/v) sucrose and 1.2% (w/v) agar.
-
Autoclave and cool the medium to about 50-60°C.
-
Add this compound from a stock solution to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a DMSO control.
-
Pour the medium into square Petri dishes and allow them to solidify vertically.
-
-
Seedling Preparation:
-
Sterilize and stratify seeds as described in the Seed Germination Assay protocol.
-
Plate the seeds on a control MS plate (without this compound) and germinate them for 4-5 days until the radicle has emerged and the cotyledons have expanded.
-
-
Seedling Transfer and Incubation:
-
Carefully transfer seedlings of uniform size to the this compound-containing plates. Arrange the seedlings in a row at the top of each plate.
-
Seal the plates and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.
-
-
Data Collection:
-
After 5-7 days of growth on the treatment plates, remove the plates from the growth chamber.
-
Scan the plates using a flatbed scanner or photograph them to create digital images.
-
-
Image and Data Analysis:
-
Use image analysis software to measure the length of the primary root for each seedling.
-
Calculate the average primary root length for each treatment.
-
Perform statistical analysis to compare the root lengths between the control and this compound treatments.
-
Conclusion
This compound serves as a powerful chemical tool for dissecting the ABA signaling pathway and for phenotyping plant responses to abiotic stress. The protocols outlined in this document provide a framework for researchers to quantitatively assess the effects of this compound on key plant developmental and physiological processes. By employing these standardized assays, scientists can effectively screen for stress-tolerant genotypes, investigate the molecular mechanisms of ABA action, and develop novel strategies for enhancing crop resilience in the face of environmental challenges.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Efficacy of Quinabactin in Monocots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Quinabactin in monocotyledonous plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic sulfonamide that functions as an agonist of the plant hormone abscisic acid (ABA)[1][2]. It mimics the natural stress hormone ABA, which is crucial for regulating various plant processes, particularly the response to abiotic stress such as drought[1][3][4]. This compound binds to and activates a class of soluble ABA receptors known as PYR/PYL/RCARs (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor). Specifically, this compound shows a preference for activating dimeric forms of these receptors.
Upon binding, the this compound-receptor complex inhibits the activity of Type 2C protein phosphatases (PP2Cs). This inhibition allows for the activation of Snf1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets, including transcription factors and ion channels. This signaling cascade ultimately leads to physiological responses such as stomatal closure to reduce water loss, and the expression of stress-responsive genes, thereby enhancing the plant's tolerance to drought.
Q2: Why does this compound exhibit lower efficacy in monocots compared to dicots?
A2: The reduced effectiveness of this compound in monocots (e.g., wheat, barley, maize) compared to dicots (e.g., Arabidopsis, soybean) is a known issue. While the core ABA signaling pathway is generally conserved, the disparity in this compound's efficacy likely stems from a combination of factors:
-
Differences in ABA Receptor Structure: Subtle variations in the amino acid sequences of the PYR/PYL/RCAR receptors between monocots and dicots can affect the binding affinity of synthetic agonists like this compound. This compound's binding is stabilized by a "lock" hydrogen bond network within the receptor-PP2C complex. Even minor structural changes in the receptor's ligand-binding pocket in monocots could weaken this interaction, leading to a diminished response.
-
Variations in Uptake, Transport, and Metabolism: The physiological and anatomical differences between monocots and dicots, such as their distinct root systems and vascular arrangements, may influence the uptake and translocation of this compound. Furthermore, monocots might metabolize and detoxify synthetic compounds like this compound more rapidly or through different pathways than dicots, reducing the concentration of the active compound at its target sites.
-
Receptor Subtype Specificity: The PYR/PYL/RCAR family comprises multiple receptor subtypes with both monomeric and dimeric forms. This compound preferentially activates dimeric receptors. The specific expression patterns and abundance of these receptor subtypes can vary between monocots and dicots, potentially contributing to the observed differences in sensitivity.
Q3: Are there more effective alternatives to this compound for use in monocots?
A3: Yes, ongoing research has led to the development of newer ABA agonists with improved efficacy, particularly in monocot species like wheat.
-
Opabactin (OP): This second-generation ABA agonist was specifically engineered to overcome the limitations of this compound. Structurally, Opabactin is designed to form two stable bonds with the ABA receptor, in contrast to this compound which only forms one. This enhanced binding makes Opabactin up to 10 times more potent than ABA and significantly more effective than this compound in inducing drought tolerance in wheat.
-
Other Novel Agonists: Research into other chemical scaffolds has yielded additional potent ABA agonists. For instance, certain cyanocyclopropyl-containing acetamides (CCPs) have demonstrated higher and more sustained activity in reducing transpiration in both Arabidopsis and wheat when compared to ABA.
Q4: What are some key ABA-responsive genes I can monitor to assess this compound's efficacy in monocots?
A4: To evaluate the effectiveness of this compound treatment at the molecular level, you can use quantitative reverse transcription PCR (qRT-PCR) to measure the expression of well-established ABA-responsive genes. While specific gene orthologs should be confirmed for your target species, here are some commonly studied ABA-inducible genes in monocots:
-
Transcription Factors: Genes encoding bZIP transcription factors, such as ABI5 and ABFs, are central to the ABA signaling pathway.
-
Late Embryogenesis Abundant (LEA) Proteins: These proteins are highly induced by ABA and play a role in protecting cells from dehydration.
-
Dehydrins: A subclass of LEA proteins that are strongly associated with drought tolerance.
-
Stress-Responsive Kinases and Phosphatases: Genes involved in the signaling cascade itself can also be monitored.
It is recommended to perform a literature search for validated ABA-responsive marker genes specific to your monocot species of interest (e.g., maize, barley, wheat) to ensure the most relevant targets are being analyzed.
Troubleshooting Guides
Problem 1: Low or no physiological response to this compound in a monocot species (e.g., poor stomatal closure, no improvement in drought tolerance).
| Potential Cause | Troubleshooting Steps |
| 1. Suboptimal Concentration | Monocots may require higher concentrations of this compound than dicots. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific species and experimental conditions. |
| 2. Poor Uptake/Delivery | The waxy cuticle of monocot leaves can be a barrier to foliar application. a. Include a non-ionic surfactant or adjuvant in your spray solution to improve wetting and spreading on the leaf surface. b. Ensure complete and even coverage of the plant tissue during application. c. For soil-based applications, ensure the compound is adequately dissolved and distributed in the growth medium. |
| 3. Insufficient Receptor Binding | The target monocot species may have ABA receptors with inherently low affinity for this compound. a. Consider using a more potent ABA agonist like Opabactin, which is known to be more effective in wheat. b. If possible, perform in vitro binding assays with recombinant ABA receptors from your target species to directly assess binding affinity. |
| 4. Rapid Metabolism | The plant may be rapidly metabolizing and inactivating this compound. a. This is difficult to address directly without metabolic inhibitors. However, you can try a time-course experiment to see if a response is observed at earlier time points after application before the compound is degraded. b. Switching to a more stable and potent agonist like Opabactin is the most practical solution. |
Problem 2: Inconsistent or highly variable results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| 1. Uneven Application | Inconsistent application of the chemical leads to variable responses. a. Standardize your application method. For spraying, use a fine-mist sprayer to ensure even droplet distribution. For root drenching, apply a consistent volume of solution to each pot. b. Prepare a fresh stock solution for each experiment to avoid degradation. This compound is generally light-stable, but proper storage is important. |
| 2. Variability in Plant Material | Differences in plant age, developmental stage, or health can significantly impact the response to hormonal treatments. a. Use plants that are of the same age and developmental stage for all replicates and treatments. b. Ensure all plants are healthy and have been grown under identical, controlled environmental conditions (light, temperature, humidity). |
| 3. Environmental Fluctuations | Changes in environmental conditions during the experiment can affect physiological responses like stomatal conductance. a. Conduct experiments in a controlled environment growth chamber with stable temperature, light intensity, and humidity. b. If conducting drought assays, ensure the rate of soil drying is consistent across all pots. Using a lysimeter system can help standardize water loss. |
Quantitative Data on ABA Agonist Efficacy
The following table summarizes the comparative efficacy of ABA and its synthetic agonists. Note that direct quantitative comparisons for this compound in monocots are limited in the literature, with newer compounds being the focus of more recent studies.
| Compound | Plant Species | Assay | Observation | Reference |
| This compound | Arabidopsis, Soybean (Dicots) | Stomatal Closure & Drought Tolerance | Potent ABA-like effects. | |
| This compound | Barley, Maize (Monocots) | Drought Tolerance | Moderate effects, less potent than in dicots. | |
| Opabactin (OP) | Wheat (Monocot) | Drought Tolerance | Significantly more effective than this compound. | |
| Opabactin (OP) | Tomato (Dicot) | Stomatal Closure | Induces rapid stomatal closure, ~10x stronger than ABA. | |
| CCP1, CCP3 | Wheat (Monocot) | Leaf Temperature Increase (Stomatal Closure) | More potent than ABA. | |
| CCP2 | Arabidopsis (Dicot) | Water Use Efficiency (WUE) | Doubled the increase in WUE compared to ABA at 30 µM. |
Experimental Protocols
Protocol 1: Stomatal Aperture Assay in Monocots (e.g., Wheat, Barley)
-
Plant Growth: Grow seedlings in a controlled environment for 3-4 weeks. Ensure plants are well-watered.
-
Leaf Sampling: Excise the youngest, fully expanded leaves.
-
Stomatal Opening: Float leaf sections (approx. 1 cm²) on an opening buffer (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl, 1 mM CaCl₂) under light for 2-3 hours to ensure stomata are open.
-
Treatment Application: Transfer the leaf sections to the opening buffer containing the desired concentration of this compound, an alternative agonist (e.g., Opabactin), or a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 2 hours).
-
Epidermal Peel/Impression:
-
Epidermal Peel: Gently peel the abaxial (lower) epidermis from the leaf section using fine-tipped forceps. Immediately mount the peel in a drop of the treatment solution on a microscope slide.
-
Impression: If peeling is difficult, apply a thin layer of clear nail polish or dental resin to the abaxial leaf surface. Allow it to dry completely, then carefully peel off the impression with clear tape and mount it on a slide.
-
-
Imaging and Analysis:
-
Immediately view the peel/impression under a light microscope equipped with a camera.
-
Capture images of multiple fields of view for each replicate.
-
Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pores. The ratio of width to length can be used as the stomatal aperture index.
-
Measure at least 30-50 stomata per replicate. Perform at least three biological replicates.
-
Protocol 2: Drought Tolerance Assay in Monocots
-
Plant Growth: Grow plants individually in pots with a measured amount of soil or growth medium until they reach the desired developmental stage (e.g., 3-4 leaf stage).
-
Treatment Application: Apply this compound or control solution via foliar spray (with surfactant) or soil drench. Ensure consistent application across all plants.
-
Drought Imposition: Withhold water from all treatment and control groups. To standardize the stress, pots can be weighed daily to monitor water loss.
-
Data Collection (During Drought):
-
Phenotypic Scoring: Record the time to visible wilting or other stress symptoms.
-
Physiological Measurements: At set time points, you can measure parameters like relative water content (RWC), chlorophyll fluorescence, and stomatal conductance.
-
-
Recovery: After a defined period of drought (e.g., 10-14 days, or when control plants show severe wilting), re-water all plants thoroughly.
-
Final Analysis:
-
Survival Rate: A few days after re-watering, calculate the percentage of plants that recover and resume growth.
-
Biomass Measurement: Harvest the above-ground tissue, measure the fresh weight, then dry in an oven at 60-70°C to a constant weight to determine the dry weight.
-
Protocol 3: qRT-PCR for ABA-Responsive Gene Expression
-
Plant Growth and Treatment: Grow seedlings under controlled conditions. Apply this compound or control solution.
-
Tissue Harvesting: At specific time points after treatment (e.g., 3, 6, 12, 24 hours), harvest the relevant tissue (e.g., leaves), immediately freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Treat the RNA with DNase I to remove any genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running a sample on an agarose gel to check for integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design and Validation: Design primers for your target genes and at least two stable reference (housekeeping) genes for your specific monocot species and experimental conditions. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. Each reaction should include diluted cDNA, forward and reverse primers, and master mix. Run reactions in technical triplicates on a real-time PCR system. Include no-template controls (NTCs) to check for contamination.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of your target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the fold change in gene expression relative to the control treatment using the 2-ΔΔCt method.
-
Visualizations
Caption: Core ABA signaling pathway activated by ABA or this compound.
Caption: Workflow for testing this compound efficacy in monocots.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]
- 3. Frontiers | Comparative analysis of ABCB1 reveals novel structural and functional conservation between monocots and dicots [frontiersin.org]
- 4. Screening of Worldwide Barley Collection for Drought Tolerance: The Assessment of Various Physiological Measures as the Selection Criteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Quinabactin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Quinabactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic sulfonamide that functions as a selective agonist for dimeric abscisic acid (ABA) receptors.[1][2][3][4][5] It mimics the natural plant hormone ABA, which is crucial for responses to abiotic stress, particularly drought. By preferentially binding to and activating dimeric PYR/PYL/RCAR ABA receptors (such as PYR1, PYL1, PYL2, PYL3, and PYL5), this compound inhibits the activity of clade A type II C protein phosphatases (PP2Cs). This inhibition leads to the activation of downstream SnRK2 kinases, triggering a signaling cascade that results in various physiological responses, including stomatal closure, reduced water loss, and the expression of ABA-responsive genes, ultimately enhancing plant drought tolerance.
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a tool to study ABA signaling pathways and to induce drought tolerance in plants. Its selectivity for dimeric ABA receptors makes it valuable for dissecting the specific roles of these receptor subtypes in vegetative tissues. Common applications include inducing stomatal closure, reducing transpiration rates, and rescuing drought-sensitive phenotypes in ABA-deficient mutants. It has been shown to be effective in various plant species, including Arabidopsis, soybean, barley, and maize, although the strength of its effects can vary between species.
Q3: How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Short-term storage: For days to weeks, store in a dry, dark place at 0-4°C.
-
Long-term storage: For months to years, store at -20°C.
-
Stock solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Shipping: this compound is generally stable enough for shipping at ambient temperatures for a few weeks.
Q4: In which solvent should this compound be dissolved?
This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer or growth medium.
Troubleshooting Inconsistent Results
Problem 1: No observable effect or weaker than expected response to this compound treatment.
This is a common issue that can arise from several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Improper Storage | This compound is sensitive to light and temperature. Ensure it has been stored correctly according to the supplier's instructions (typically at -20°C for long-term storage). Degradation can lead to a loss of activity. |
| Incorrect Preparation of Stock Solution | Ensure complete solubilization in DMSO before making further dilutions. Precipitates in the stock solution will lead to inaccurate final concentrations. |
| Degradation in Working Solution | Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Species-Specific Differences | The efficacy of this compound can vary between plant species. For example, its effects may be weaker in monocots like maize compared to dicots like Arabidopsis and soybean. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific plant species. |
| Suboptimal Experimental Conditions | The physiological state of the plant (e.g., age, health, growth stage) can influence its response. Ensure that plants are healthy and at an appropriate developmental stage for the experiment. Also, consider the timing and method of application (e.g., foliar spray, root drench). |
| Receptor Subtype Expression | This compound preferentially activates dimeric ABA receptors. If the tissue or plant species you are working with has low expression levels of these specific receptor subtypes, the response may be diminished. |
Problem 2: High variability between replicates.
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Suggested Solution |
| Uneven Application | Ensure uniform application of the this compound solution to all plants or experimental units. For foliar applications, ensure complete and even coverage. For root applications, ensure equal distribution in the growth medium. |
| Inconsistent Plant Material | Use plants of the same age, size, and developmental stage for all replicates. Genetic variability within a plant line can also contribute to inconsistent responses. |
| Environmental Fluctuations | Maintain consistent environmental conditions (light, temperature, humidity) for all replicates throughout the experiment, as these factors can influence ABA signaling and plant water status. |
| Edge Effects in Experimental Setup | Plants on the edges of trays or benches may experience different environmental conditions. Randomize the placement of your experimental units to minimize these effects. |
Problem 3: Observing off-target or unexpected effects.
While this compound is designed to be a selective ABA agonist, off-target effects can occasionally occur, especially at high concentrations.
| Potential Cause | Suggested Solution |
| High Concentration | Using excessively high concentrations of this compound may lead to non-specific effects. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that produces the desired physiological response without inducing toxicity or other unexpected phenotypes. |
| Metabolism of this compound | Plants can metabolize chemical compounds, potentially leading to the formation of derivatives with altered activity. The rate and pathway of metabolism can be species-dependent. |
| Interaction with Other Signaling Pathways | While this compound targets the ABA signaling pathway, there can be crosstalk with other hormonal pathways in the plant. The observed phenotype may be a result of these complex interactions. |
Experimental Protocols
Protocol 1: Seed Germination Inhibition Assay in Arabidopsis thaliana
This protocol is adapted from the methodology described in the initial characterization of this compound.
-
Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
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Suspend the seeds in sterile 0.1% agarose.
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Plate the seeds on Murashige and Skoog (MS) agar plates containing the desired concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) and a solvent control (DMSO only).
-
-
Stratification and Growth:
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Store the plates at 4°C in the dark for 2-4 days to stratify the seeds and promote uniform germination.
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Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
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Score germination rates (radicle emergence) at regular intervals (e.g., every 24 hours) for up to 7 days.
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Compare the germination rates of seeds treated with this compound to the solvent control.
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Protocol 2: Stomatal Aperture Assay
This assay measures the effect of this compound on stomatal closure.
-
Plant Material:
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Use fully expanded leaves from well-watered, healthy plants (e.g., Arabidopsis thaliana or Vicia faba).
-
-
Epidermal Peel Preparation:
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Carefully peel the abaxial (lower) epidermis from the leaf.
-
Immediately float the epidermal peels in a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) under light to open the stomata.
-
-
Treatment:
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Once stomata are open (typically after 2-3 hours), transfer the peels to the same buffer containing different concentrations of this compound or a solvent control.
-
Incubate for a specified period (e.g., 2-3 hours).
-
-
Microscopy and Measurement:
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Mount the epidermal peels on a microscope slide.
-
Observe under a light microscope and capture images of multiple stomata for each treatment.
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Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).
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Calculate the stomatal aperture (width/length ratio) and compare the values between treatments.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | ABA agonist | Probechem Biochemicals [probechem.com]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Quinabactin in plants
Welcome to the technical support center for Quinabactin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound in plant-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic sulfonamide that functions as a potent agonist of abscisic acid (ABA). It preferentially activates the dimeric PYR/PYL/RCAR family of ABA receptors.[1][2] This activation inhibits the activity of clade A type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases and the subsequent downstream signaling cascade that mimics natural ABA responses.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited published evidence detailing specific off-target effects of this compound. Studies have shown that the transcriptional responses induced by this compound are highly correlated with those induced by ABA, suggesting a high degree of specificity for the ABA signaling pathway.[1][2] Genetic analyses have further demonstrated that the physiological effects of this compound in vegetative tissues are primarily mediated by the dimeric ABA receptors. However, the absence of widespread reports does not entirely rule out the possibility of off-target interactions, particularly at high concentrations or in specific plant species or genotypes.
Q3: My plants are showing a phenotype that I cannot explain by ABA signaling alone after this compound treatment. What could be the cause?
If you observe unexpected phenotypes, it is important to consider several possibilities:
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Concentration-dependent effects: High concentrations of this compound may lead to off-target binding. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific plant species and experimental conditions.
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Metabolism and transport: The uptake, transport, and metabolism of this compound can vary between different plant species, which may lead to unexpected physiological outcomes.
-
Genetic background: The genetic background of your plant material could influence its response to this compound.
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Interaction with other signaling pathways: While this compound targets the ABA pathway, there could be crosstalk with other hormone or stress signaling pathways that result in the observed phenotype.
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Off-target effects: The phenotype could be a result of this compound interacting with one or more unintended molecular targets.
Q4: How can I test for potential off-target effects of this compound in my experiments?
Several experimental approaches can be employed to investigate potential off-target effects. These are detailed in the troubleshooting guides and experimental protocols sections below. Key strategies include:
-
Transcriptomic and Proteomic Analysis: Compare the global gene expression and protein profiles of plants treated with this compound, ABA, and a control to identify any ABA-independent responses.
-
Chemical Genetic Screens: Screen for mutants that show altered sensitivity to this compound.
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Biochemical Assays: Utilize techniques like affinity chromatography with tagged this compound to identify interacting proteins.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected physiological response to this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the EC50 for your specific phenotype and plant species. |
| Poor Uptake or Transport | Try different application methods (e.g., soil drench vs. foliar spray). Verify uptake by measuring the expression of known ABA-responsive genes. |
| Compound Degradation | Ensure the stock solution of this compound is stored correctly and is not expired. Prepare fresh working solutions for each experiment. |
| Species-Specific Differences | Be aware that the effectiveness of this compound can vary between species, particularly between monocots and dicots. |
Issue 2: Observation of unexpected phenotypes (e.g., developmental defects, altered growth patterns not typical of ABA treatment).
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Confirm the phenotype is reproducible and dose-dependent. 2. Compare the phenotype to that induced by ABA at equimolar concentrations. 3. Conduct a transcriptomic or proteomic analysis to identify differentially regulated genes or proteins that are not known ABA targets. 4. Consider performing a chemical genetic screen to identify potential off-targets. |
| Toxicity at High Concentrations | Lower the concentration of this compound used in your experiments and observe if the unexpected phenotype persists. |
| Interaction with Experimental Conditions | Evaluate if the unexpected phenotype is dependent on specific environmental conditions (e.g., light intensity, temperature, nutrient availability). |
Experimental Protocols
Protocol 1: Comparative Transcriptomic Analysis to Identify Potential Off-Target Effects
Objective: To identify genes that are differentially expressed in response to this compound but not to ABA, suggesting potential off-target effects.
Methodology:
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Plant Material and Growth Conditions: Grow seedlings of your plant species of interest (e.g., Arabidopsis thaliana) under controlled sterile conditions on a suitable growth medium.
-
Treatment: Treat seedlings with one of the following:
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Mock solution (vehicle control, e.g., DMSO)
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Abscisic Acid (ABA) at a concentration known to elicit a strong physiological response.
-
This compound at an equimolar concentration to the ABA treatment.
-
-
Time Course: Harvest tissue at several time points post-treatment (e.g., 1h, 3h, 6h, 24h) to capture both early and late transcriptional responses.
-
RNA Extraction and Sequencing: Extract total RNA from the harvested tissue, ensuring high quality. Prepare libraries for RNA sequencing (RNA-Seq) and perform sequencing.
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential expression analysis for each treatment compared to the mock control.
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Identify genes that are significantly up- or down-regulated by this compound but not by ABA.
-
Perform gene ontology (GO) and pathway analysis on the list of this compound-specific genes to identify any enriched biological processes or molecular functions that could be indicative of off-target effects.
-
Protocol 2: Proteomic Analysis of this compound-Treated Plants
Objective: To identify proteins whose abundance is altered by this compound treatment independently of ABA signaling.
Methodology:
-
Plant Material and Treatment: Follow the same procedure as for the transcriptomic analysis (Protocol 1) to grow and treat plants.
-
Protein Extraction: Harvest plant tissue and extract total proteins using a suitable buffer.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides (e.g., with trypsin) and label them with isobaric tags (e.g., iTRAQ or TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins using a suitable proteomics software suite.
-
Determine proteins that are differentially abundant in this compound-treated samples compared to both mock and ABA-treated samples.
-
Analyze the list of this compound-specific proteins for potential off-targets and affected pathways.
-
Visualizations
Caption: Simplified ABA signaling pathway activated by ABA and this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Quinabactin uptake and translocation in plants
Welcome to the technical support center for Quinabactin (QB), a synthetic abscisic acid (ABA) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving this compound's uptake and translocation in plants, alongside troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic sulfonamide that functions as an agonist of the plant hormone abscisic acid (ABA). It preferentially activates dimeric ABA receptors (PYR/PYL/RCARs), initiating a signaling cascade that leads to various physiological responses.[1] This activation inhibits protein phosphatase 2Cs (PP2Cs), which in turn allows for the activation of SnRK2 kinases. Activated SnRK2s then phosphorylate downstream targets, resulting in responses such as stomatal closure, reduced water loss, and enhanced drought tolerance.[2][3][4]
Q2: Why am I seeing variable responses to this compound in different plant species?
The efficacy of this compound can differ between plant species, such as between monocots and dicots.[1] This variability may be attributed to several factors, including:
-
Receptor Specificity: The composition and prevalence of dimeric versus monomeric ABA receptors can vary among species. Since this compound preferentially activates dimeric receptors, plants with a higher proportion of these receptors may exhibit a stronger response.
-
Metabolism: The rate at which this compound is metabolized and detoxified can differ between plant species, affecting its bioavailability and persistence.
-
Uptake and Translocation: Differences in leaf cuticle composition, vascular transport efficiency, and other physiological factors can influence how effectively this compound is absorbed and distributed throughout the plant.
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is application-dependent and varies by plant species and experimental conditions. For Arabidopsis, concentrations in the range of 10-25 µM have been shown to be effective in inducing stomatal closure and reducing water loss. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store my this compound stock solution?
To ensure the stability and efficacy of this compound, it is recommended to:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
-
Store the stock solution at -20°C for long-term storage to minimize degradation.
-
For working solutions, dilute the stock solution in your experimental buffer or water. It is advisable to prepare fresh working solutions for each experiment to avoid potential degradation in aqueous solutions over time. While specific stability data for this compound in various buffers is limited, many organic molecules are sensitive to light and pH extremes.
Q5: Are there more potent alternatives to this compound?
Yes, subsequent research has led to the development of more potent ABA analogs. Opabactin (OP), for instance, was designed to bind more effectively to ABA receptors and has been shown to be approximately 10 times stronger than ABA in its activity. For researchers seeking enhanced bioactivity, exploring these newer analogs may be beneficial.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of this compound
Possible Causes:
-
Suboptimal Formulation: Poor uptake of this compound due to the leaf cuticle barrier.
-
Compound Degradation: The this compound solution may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration used may be too low to elicit a response in the target plant species.
-
Plant-Specific Factors: The plant species being tested may have lower sensitivity to this compound.
Troubleshooting Steps:
-
Optimize Formulation with Adjuvants:
-
Incorporate a non-ionic surfactant into your spray solution to reduce surface tension and improve leaf surface coverage.
-
Consider using a crop oil concentrate (COC) or methylated seed oil (MSO) to enhance penetration through the waxy leaf cuticle, especially under dry conditions.
-
-
Verify Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Protect solutions from light and avoid extreme pH values to prevent degradation.
-
-
Perform a Dose-Response Analysis:
-
Test a range of this compound concentrations to identify the optimal concentration for your specific plant species and experimental conditions.
-
-
Include Positive Controls:
-
Run parallel experiments with ABA to confirm that the ABA signaling pathway is responsive in your system.
-
Issue 2: Difficulty in Measuring this compound Uptake and Translocation
Possible Causes:
-
Lack of a Validated Quantification Method: Difficulty in detecting and quantifying this compound in plant tissues.
-
Insufficient Translocation: The compound may not be effectively transported from the site of application to other parts of the plant.
Troubleshooting Steps:
-
Develop a Quantification Protocol:
-
Adapt a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of sulfonamides in plant tissues. A general workflow is provided in the Experimental Protocols section.
-
-
Assess Translocation:
-
Apply this compound to a single leaf and, after a set period, harvest different plant parts (e.g., treated leaf, adjacent leaves, stem, roots) for quantification.
-
The inclusion of adjuvants that enhance penetration may also improve translocation from the point of application.
-
-
Use a Bioassay as an Indirect Measure:
-
If direct quantification is not feasible, use bioassays such as stomatal aperture measurement or detached leaf water loss assays on untreated parts of the plant to infer translocation.
-
Data Presentation
Table 1: Comparative Efficacy of this compound and its Analogs
| Compound | Target Receptors | Relative Potency | Notes |
| This compound (QB) | Dimeric ABA Receptors (PYR1, PYL1, PYL2) | ABA-like potency in vivo | Efficacy varies between species; less effective in wheat. |
| Opabactin (OP) | Dimeric and Monomeric ABA Receptors | ~10x more potent than ABA | Binds more effectively to receptors than this compound. |
| Pyrabactin | Seed ABA Receptors (primarily PYR1) | Minimal response in vegetative tissues. | Primarily active in seeds. |
| IQB, DHQB, TQB, DHTQB | ABA Receptors | Similar drought-resistant induction to ABA and QB. | Analogs of this compound with modifications to the lactam ring and sulfonamide group. |
Table 2: IC50 Values for this compound-Mediated Inhibition of HAB1 by ABA Receptors
| Receptor | IC50 (nM) |
| PYR1 | 150 |
| PYL1 | 120 |
| PYL2 | 340 |
| PYL3 | 860 |
| PYL5 | 550 |
| (Data sourced from Okamoto et al., 2013) |
Experimental Protocols
Detached Leaf Water Loss Assay
This protocol measures the rate of water loss from detached leaves as an indicator of stomatal closure induced by this compound.
Methodology:
-
Select healthy, fully expanded leaves from well-watered plants.
-
Apply the this compound solution (with or without adjuvants) or a control solution (e.g., buffer with DMSO) to the leaves via spraying or dipping.
-
Allow the leaves to dry completely.
-
Excise the leaves at the petiole and immediately record their initial fresh weight.
-
Place the detached leaves on a dry surface at room temperature.
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Record the weight of the leaves at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours.
-
Calculate the percentage of water loss at each time point relative to the initial fresh weight.
Stomatal Aperture Measurement
This protocol directly measures the effect of this compound on the opening and closing of stomata.
Methodology:
-
Prepare epidermal peels from the abaxial (lower) surface of the leaves.
-
Float the peels in a buffer solution under conditions that promote stomatal opening (e.g., light, low CO2).
-
After an incubation period, transfer the peels to a solution containing the desired concentration of this compound or a control solution.
-
Incubate for a specified time (e.g., 1-2 hours).
-
Mount the epidermal peels on a microscope slide and observe under a microscope.
-
Capture images of multiple stomata for each treatment.
-
Use image analysis software to measure the width and length of the stomatal aperture.
General Protocol for this compound Quantification in Plant Tissues by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound. Optimization and validation will be required for specific plant matrices.
Methodology:
-
Sample Homogenization:
-
Harvest and weigh plant tissue.
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
-
Extraction:
-
Add an extraction solvent (e.g., acetonitrile with 1% acetic acid) to the powdered tissue.
-
Vortex thoroughly and sonicate.
-
Centrifuge to pellet the plant debris.
-
-
Cleanup (QuEChERS-based approach):
-
Transfer the supernatant to a tube containing a mixture of salts (e.g., MgSO4, NaCl) to induce phase separation.
-
Vortex and centrifuge.
-
Take the upper acetonitrile layer and subject it to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18, PSA) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound. An internal standard should be used for accurate quantification.
-
Visualizations
Caption: ABA/Quinabactin Signaling Pathway.
Caption: Workflow for Improving this compound Efficacy.
References
Quinabactin Technical Support Center: Troubleshooting Degradation and Stability
Welcome to the technical support center for Quinabactin. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the degradation and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. For biological experiments, subsequent dilutions should be made in the aqueous buffer of choice immediately before use. Minimize the amount of organic solvent in the final working solution, as it may have physiological effects.[1]
Q2: What are the general recommendations for storing this compound solutions?
A2: For short-term storage, stock solutions in organic solvents should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C. While specific data for this compound is limited, a general guideline for similar bioactive molecules is that such solutions may be usable for up to one month.[1] For long-term storage, it is advisable to store this compound as a solid at -20°C, protected from light. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color can be an indicator of degradation. The usability of the solution will depend on the extent of degradation and the sensitivity of your experiment. It is recommended to prepare a fresh solution. To investigate the cause, consider factors such as exposure to light, improper storage temperature, or contamination.
Q4: I am observing inconsistent results in my experiments using a this compound solution. Could this be a stability issue?
A4: Inconsistent results are a common symptom of compound degradation. If you suspect instability, it is crucial to assess the purity of your this compound solution. Factors such as the age of the solution, storage conditions, and the composition of your experimental buffer (e.g., pH) can all contribute to degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced biological activity of this compound solution over time. | Degradation of this compound. this compound, as a sulfonamide and quinoline derivative, may be susceptible to hydrolysis, photodegradation, or thermal degradation. | 1. Prepare fresh solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments. 2. Optimize storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light. 3. Evaluate solvent: Ensure the solvent is of high quality and anhydrous, as water content can promote hydrolysis. |
| Precipitation observed in the working solution. | Poor solubility or solvent incompatibility. this compound may have limited solubility in aqueous buffers. | 1. Check solvent concentration: Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not exceed the solubility limit of this compound. 2. Adjust pH: The solubility of compounds with acidic or basic moieties can be pH-dependent. Test the solubility of this compound in buffers with slightly different pH values. 3. Sonication: Gentle sonication may help to redissolve small amounts of precipitate. |
| Variable results between different batches of experiments. | Inconsistent solution preparation or degradation due to environmental factors. | 1. Standardize solution preparation: Follow a consistent, documented procedure for preparing this compound solutions. 2. Control light exposure: Protect solutions from direct light, especially UV light, during preparation and experimentation. Quinoline moieties are known to be susceptible to photodegradation.[2][3] 3. Maintain consistent temperature: Avoid exposing solutions to high temperatures. |
Stability Considerations for this compound
While specific stability data for this compound is not extensively published, its chemical structure as a sulfonamide and a quinoline derivative provides insights into its potential degradation pathways.
pH Stability
-
Acidic Conditions: Sulfonamides can be susceptible to hydrolysis under acidic conditions. It is advisable to use this compound in neutral or slightly alkaline buffers if possible and to minimize the time the compound spends in acidic environments.
-
Neutral to Alkaline Conditions: Sulfonamides are generally more stable at neutral to alkaline pH.
Light Stability
-
Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation, especially when exposed to UV light. It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Temperature Stability
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of chemical compounds, including sulfonamides. Stock solutions should be stored at low temperatures (-20°C), and working solutions should be kept on ice if used over an extended period.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in your specific experimental setup.
Protocol 1: Assessment of this compound Stability by HPLC-UV
Objective: To determine the degradation of this compound in a specific solvent or buffer over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Experimental buffer (e.g., PBS, TRIS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen organic solvent.
-
Dilute the stock solution to the final experimental concentration in the buffer of interest.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-UV to determine the initial peak area of this compound.
-
HPLC Conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to elute this compound (e.g., 10-90% B over 15 minutes)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., ~256 nm)
-
Injection Volume: 10 µL
-
-
-
Incubate Samples: Store aliquots of the solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by HPLC-UV under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. The appearance of new peaks may indicate the formation of degradation products.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
Objective: To achieve a more sensitive and specific quantification of this compound and its potential degradation products.
Materials:
-
Same as Protocol 1, with the addition of an LC-MS/MS system.
Methodology:
-
Follow steps 1-5 from Protocol 1.
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method for this compound. This will involve identifying the precursor ion (the molecular weight of this compound) and a specific product ion generated upon fragmentation.
-
Analyze the samples at each time point using the developed LC-MS/MS method.
-
-
Data Analysis: Quantify the amount of this compound at each time point using a calibration curve prepared with known concentrations of a this compound standard. This method allows for more accurate quantification, especially in complex biological matrices.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified ABA signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Adjusting Quinabactin dosage for different environmental conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Quinabactin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic chemical that acts as an agonist, or activator, of the abscisic acid (ABA) signaling pathway in plants.[1][2] Its primary function is to mimic the natural effects of the stress hormone ABA, which helps plants cope with environmental stresses, particularly drought.[2] By activating ABA receptors, this compound can induce physiological responses such as stomatal closure, which reduces water loss through transpiration and enhances the plant's tolerance to drought conditions.[3][4]
Q2: How does this compound's mechanism of action work?
A2: this compound selectively activates a group of ABA receptors known as dimeric PYR/PYL receptors. In the absence of ABA, type 2C protein phosphatases (PP2Cs) are active and suppress the ABA signaling pathway. When this compound binds to the PYR/PYL receptors, the receptor-Quinabactin complex is able to bind to and inhibit the activity of PP2Cs. This inhibition allows for the activation of downstream kinases (SnRK2s), which then trigger a cascade of cellular responses, including the regulation of gene expression and ion channels in guard cells, ultimately leading to stomatal closure and other stress-adaptive responses.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in Dimethyl sulfoxide (DMSO). For long-term storage (months to years), it should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions in DMSO should also be stored at 0-4°C for short-term use or -20°C for long-term storage.
Q4: Is this compound effective in all plant species?
A4: While this compound has been shown to be effective in model organisms like Arabidopsis thaliana and some crops such as soybean, its efficacy can vary among different plant species. For instance, reports suggest that this compound may not be as effective in wheat. This is thought to be due to differences in the ABA receptor structures between species. Researchers should perform preliminary dose-response experiments to validate this compound's effectiveness in their specific plant of interest.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable physiological response (e.g., no change in stomatal aperture or drought tolerance). | 1. Incorrect Dosage: The concentration may be too low for the specific plant species or experimental conditions. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Ineffective in Target Species: The plant's ABA receptors may not be responsive to this compound. 4. Poor Application/Uptake: The method of application (e.g., spray, soil drench) may not be optimal for uptake. | 1. Perform a dose-response curve, testing a range of concentrations (e.g., 1 µM to 100 µM) to find the optimal dosage. 2. Ensure this compound is stored correctly (dry, dark, at -20°C for long-term). Prepare fresh stock solutions in DMSO. 3. Test a positive control, such as ABA, to confirm that the ABA signaling pathway is functional in your plant. If ABA works and this compound does not, consider that your species may be non-responsive. 4. For foliar application, include a surfactant like Tween-20 (e.g., 0.05%) to improve leaf surface coverage and uptake. Ensure thorough application. |
| Inconsistent or variable results between experiments. | 1. Environmental Fluctuations: Uncontrolled changes in light, temperature, or humidity can affect the plant's baseline physiological state and its response to ABA agonists. 2. Plant Developmental Stage: The age and health of the plants can influence their sensitivity to hormonal treatments. 3. Inconsistent Application: Variation in the volume or concentration of the applied solution. | 1. Maintain consistent environmental conditions (light intensity, photoperiod, temperature, humidity) for all experiments. 2. Use plants of the same age and developmental stage for all treatments and replicates. 3. Calibrate application equipment and use precise volumes and concentrations for each treatment. |
| Phytotoxicity symptoms (e.g., leaf yellowing, growth inhibition) are observed. | 1. Excessively High Concentration: The applied dosage of this compound may be too high, leading to negative off-target effects or over-activation of the ABA pathway, which can inhibit growth. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce the concentration of this compound. Refer to the recommended dosage table and perform a dose-response experiment to find a non-toxic, effective concentration. 2. Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) and run a vehicle control (DMSO without this compound) to check for solvent effects. |
| This compound precipitates in the aqueous working solution. | 1. Low Solubility: this compound has low solubility in water. The concentration in the final aqueous solution may be too high. | 1. First, dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, perform a serial dilution into the final aqueous buffer while vortexing to ensure it stays in solution. Avoid making a working solution that exceeds the solubility limit. |
Dosage and Application Guidelines
Quantitative data on adjusting this compound dosage for different environmental conditions is limited. The optimal concentration is highly dependent on the plant species, its developmental stage, and the specific experimental goals. Researchers should empirically determine the ideal dosage for their system. The table below provides recommended starting concentrations based on published studies for different experimental assays.
| Experiment Type | Plant Species | Recommended Starting Concentration | Application Method | Reference |
| Drought Tolerance Assay | Arabidopsis thaliana | 25 µM | Foliar spray with 0.05% Tween-20 | |
| Drought Tolerance Assay | Soybean | 50 µM | Foliar spray with 0.05% Tween-20 | |
| Stomatal Aperture Assay | Arabidopsis thaliana | 10 µM - 25 µM | Incubation of epidermal peels or leaves | |
| Seed Germination Inhibition | Arabidopsis thaliana | 1 µM | On growth media | |
| Gene Expression Analysis | Arabidopsis thaliana | 25 µM | Liquid culture treatment |
Experimental Protocols
Protocol 1: Drought Tolerance Assay in Arabidopsis thaliana
This protocol is adapted from methodologies described in studies assessing the effect of ABA agonists on plant water loss.
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod) for 3-4 weeks.
-
Preparation of Solutions:
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Prepare a 50 mM stock solution of this compound in DMSO.
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Prepare the working solution by diluting the stock to a final concentration of 25 µM in water containing 0.05% Tween-20 as a surfactant.
-
Prepare a vehicle control solution of 0.05% DMSO and 0.05% Tween-20 in water.
-
-
Application of Treatment:
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Divide plants into treatment and control groups (n ≥ 6 per group).
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Evenly spray the foliage of the treatment group with the 25 µM this compound solution until runoff.
-
Spray the control group with the vehicle control solution.
-
Allow plants to dry for 2-3 hours.
-
-
Drought Induction:
-
Induce drought stress by withholding water from all plants.
-
-
Data Collection and Analysis:
-
Visually monitor and photograph the plants daily to document wilting progression.
-
After a set period of drought (e.g., 10-14 days), re-water all plants thoroughly.
-
Assess the survival rate 2-3 days after re-watering by counting the number of plants that recover and resume growth.
-
Optional: Measure leaf water loss by detaching leaves at set time points, weighing them immediately (fresh weight), and then re-weighing them over several hours to determine the rate of weight loss.
-
Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana
This protocol outlines the measurement of stomatal apertures in response to this compound.
-
Plant Material: Use fully expanded rosette leaves from 3-4 week old Arabidopsis thaliana plants.
-
Preparation of Solutions:
-
Prepare an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).
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Prepare treatment solutions by adding this compound to the opening buffer to final concentrations (e.g., 0 µM as control, 1 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is constant across all treatments and below 0.1%.
-
-
Epidermal Peel Preparation:
-
Carefully peel the abaxial (lower) epidermis from the leaf. This thin, transparent layer contains the stomata.
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Immediately float the epidermal peels in the opening buffer in a petri dish.
-
-
Stomatal Opening and Treatment:
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Incubate the peels under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce stomatal opening.
-
Replace the opening buffer with the respective treatment solutions (control and this compound concentrations).
-
Incubate under the same light conditions for another 2 hours.
-
-
Microscopy and Measurement:
-
Mount an epidermal peel on a microscope slide with a drop of the treatment solution and a coverslip.
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Using a light microscope (400x magnification), capture images of at least 20-30 stomata per peel.
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Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore (aperture).
-
-
Data Analysis:
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Calculate the stomatal aperture (width/length ratio) for each stomate.
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Statistically compare the average stomatal aperture between the control and this compound-treated groups.
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Visualizations
Caption: ABA/Quinabactin signaling pathway leading to plant stress response.
Caption: General workflow for testing this compound's effect on drought tolerance.
References
- 1. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinabactin and Abscisic Acid in Plant Biology Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Quinabactin and abscisic acid (ABA) in their experiments. The information is tailored for scientists and professionals in plant biology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mode of action between this compound and abscisic acid (ABA)?
Abscisic acid is a naturally occurring plant hormone crucial for regulating various physiological processes, particularly the response to abiotic stresses like drought.[1] The core of the ABA signaling pathway involves its binding to PYR/PYL/RCAR receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn activates SnRK2 kinases, triggering downstream cellular responses such as stomatal closure and changes in gene expression.[2][3]
This compound is a synthetic agonist that mimics the action of ABA.[4][5] It also binds to the PYR/PYL/RCAR receptors to initiate the same signaling cascade. However, a key distinction lies in its binding specificity. This compound preferentially activates a subset of these receptors, specifically the dimeric receptors such as PYR1, PYL1, PYL2, PYL3, and PYL5.
Q2: Why is this compound reported to be less effective than ABA in certain plant species, such as wheat?
The reduced efficacy of this compound in some plant species, notably monocots like wheat, is attributed to the molecular nature of its interaction with the ABA receptors. Abscisic acid binds to its receptor in a manner analogous to "grabbing with two hands," forming two tight bonds that securely activate the receptor. In contrast, this compound binds to the receptor by "grabbing with only one hand." This single point of contact results in a less stable or less effective activation of the receptor in some plant species, leading to a diminished physiological response. A more potent synthetic analog, Opabactin, was subsequently developed to overcome this limitation by mimicking the "two-handed" binding of ABA.
Q3: In which plant species has this compound been shown to be as effective as ABA?
Research has demonstrated that this compound exhibits ABA-like potency in several dicotyledonous plant species. Notably, in Arabidopsis thaliana and soybean (Glycine max), this compound has been shown to be highly effective in inducing stomatal closure, reducing water loss, and conferring drought tolerance at levels comparable to ABA.
Troubleshooting Guide
Problem: Sub-optimal or no physiological response observed after this compound application in my experiments.
Possible Cause 1: Plant Species Specificity
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Explanation: As detailed in Q2 of the FAQ, this compound's efficacy is species-dependent. It is known to be less effective in monocots like wheat, barley, and maize compared to dicots like Arabidopsis and soybean.
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Solution:
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Verify the responsiveness of your chosen plant species to this compound by consulting relevant literature.
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If working with a known less-responsive species, consider using a higher concentration of this compound, but be mindful of potential off-target effects.
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For critical experiments in less-responsive species, using ABA as a positive control is highly recommended. Alternatively, consider using a broader-spectrum ABA agonist like Opabactin if available.
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Possible Cause 2: Issues with Experimental Conditions
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Explanation: The physiological response to both ABA and this compound can be influenced by various experimental parameters.
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Solution:
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Stomatal Aperture Assays: Ensure that the initial stomatal opening is adequate before applying the treatment. This can be achieved by pre-incubating epidermal peels under light in an appropriate opening buffer. Refer to the detailed protocol for Stomatal Aperture Bioassay.
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Gene Expression Analysis: The timing of sample collection is critical. ABA-responsive gene expression can be transient. Perform a time-course experiment to identify the optimal time point for measuring the expression of your target genes.
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Compound Stability and Delivery: Ensure that this compound is properly dissolved and applied to the plant tissue to allow for efficient uptake.
-
Quantitative Data Summary
The following tables summarize key quantitative data comparing the efficacy of this compound and ABA.
Table 1: Comparative Efficacy of this compound and ABA in PP2C Inhibition in Arabidopsis thaliana
| ABA Receptor | Compound | IC50 (nM) for HAB1 Inhibition |
| PYR1 | ABA | 750 |
| This compound | 200 | |
| PYL1 | ABA | 1000 |
| This compound | 200 | |
| PYL2 | ABA | 500 |
| This compound | 200 | |
| PYL3 | ABA | >10000 |
| This compound | 500 | |
| PYL5 | ABA | 2500 |
| This compound | 500 |
Data sourced from Okamoto et al. (2013). IC50 values represent the concentration of the compound required to inhibit 50% of the PP2C (HAB1) activity in the presence of the respective ABA receptor.
Table 2: Transcriptional Response Correlation in Arabidopsis thaliana
| Compound Comparison | Pearson Correlation Coefficient (r) |
| ABA vs. This compound | 0.90 |
| ABA vs. Pyrabactin | 0.12 |
Data indicates a strong positive correlation between the transcriptional responses induced by ABA and this compound in Arabidopsis seedlings. Data sourced from Okamoto et al. (2013).
Experimental Protocols
1. Stomatal Aperture Bioassay in Arabidopsis thaliana
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Objective: To quantify the effect of this compound or ABA on stomatal aperture.
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Materials:
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Fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.
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Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2).
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Treatment solutions (this compound or ABA dissolved in DMSO and diluted in Opening Buffer to the final desired concentration). A mock control with the same concentration of DMSO should be prepared.
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Microscope slides and coverslips.
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Microscope with a camera and image analysis software (e.g., ImageJ).
-
-
Methodology:
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Excise epidermal peels from the abaxial side of the leaves.
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Float the epidermal peels in Opening Buffer in a petri dish and incubate under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are open.
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Transfer the peels to the treatment solutions (or mock control) and incubate for a defined period (e.g., 1-2 hours).
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Mount the peels on a microscope slide in a drop of the respective treatment solution and cover with a coverslip.
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Immediately observe under a microscope and capture images of multiple fields of view.
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Measure the width and length of the stomatal pore using image analysis software. It is recommended to measure at least 30 stomata per peel from at least three independent biological replicates.
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Calculate the stomatal aperture as the ratio of width to length.
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2. In Vitro PP2C Inhibition Assay
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Objective: To determine the IC50 value of this compound or ABA for the inhibition of a specific PP2C in the presence of a specific PYR/PYL receptor.
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Materials:
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Recombinant purified proteins: a specific PYR/PYL receptor and a specific PP2C (e.g., HAB1).
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Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate).
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
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This compound and ABA stock solutions in DMSO.
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96-well microplate and a microplate reader.
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Methodology:
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Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, the PP2C enzyme, and the PYR/PYL receptor at fixed concentrations.
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Add varying concentrations of this compound or ABA to the wells. Include a no-inhibitor control and a no-enzyme control.
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Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for the formation of the receptor-agonist-PP2C complex.
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Initiate the reaction by adding the phosphatase substrate.
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Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence at the appropriate wavelength using a microplate reader.
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Calculate the initial reaction rates for each concentration of the inhibitor.
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Plot the percentage of PP2C inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Structural basis for selective activation of ABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid-Mediated Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing phytotoxicity symptoms after Quinabactin application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential phytotoxicity symptoms following the application of Quinabactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic sulfonamide that functions as a potent agonist of the plant hormone abscisic acid (ABA).[1][2] It selectively activates dimeric PYR/PYL/RCAR ABA receptors.[2] This activation triggers a signaling cascade that inhibits Type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases.[1][2] Ultimately, this pathway results in physiological responses that mimic the effects of ABA, such as stomatal closure to reduce water loss and enhanced drought tolerance.
Q2: What are the intended effects of this compound application in experimental settings?
A2: this compound is primarily used to induce ABA-like responses in plants for research purposes. These effects include:
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Induction of stomatal closure: To study gas exchange and water transpiration.
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Upregulation of ABA-responsive genes: To investigate gene expression patterns under simulated drought stress.
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Conferring drought tolerance: To assess the potential of ABA pathway activation in enhancing plant resilience to water deficit.
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Inhibition of seed germination: As a tool to study the role of ABA in seed dormancy.
Q3: What is phytotoxicity and how might it relate to this compound application?
A3: Phytotoxicity refers to the detrimental effects on plant growth caused by a chemical compound. While this compound is designed to elicit specific physiological responses, application at excessively high concentrations or to particularly sensitive plant species could lead to exaggerated ABA responses that may be considered phytotoxic. These symptoms are generally related to an over-inhibition of growth and developmental processes.
Troubleshooting Guide: Addressing Phytotoxicity Symptoms
This guide provides a structured approach to identifying, quantifying, and mitigating potential phytotoxicity symptoms associated with this compound application.
Problem: Observation of potential phytotoxicity symptoms after this compound treatment.
Step 1: Identify the Symptoms
Carefully observe the treated plants and compare them to control plants (untreated or vehicle-treated). Common symptoms associated with excessive ABA signaling, and therefore potential this compound-induced phytotoxicity, include:
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Stunted Growth: A noticeable reduction in overall plant size, including shoot and root length.
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Leaf Yellowing (Chlorosis): A generalized yellowing of the leaves, particularly older ones, due to chlorophyll degradation.
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Reduced Biomass: Lower fresh or dry weight of the plant material compared to controls.
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Inhibition of Primary Root Growth: A significant decrease in the elongation of the primary root.
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Leaf Scorch or Necrosis: In severe cases, browning and death of leaf tissue at the margins or in spots.
Step 2: Quantify the Phytotoxic Effects
To systematically assess the severity of the observed symptoms, perform quantitative measurements. Below are standardized experimental protocols.
Experimental Protocols
1. Quantification of Root Growth Inhibition
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Objective: To measure the effect of this compound on primary root elongation.
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Methodology:
-
Germinate seeds of the target plant species on a vertical agar plate containing a suitable growth medium (e.g., Murashige and Skoog).
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Once the primary root is visible, transfer seedlings to new plates containing a range of this compound concentrations (and a vehicle control).
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Mark the position of the root tip at the time of transfer.
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Incubate the plates vertically under controlled environmental conditions.
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After a set period (e.g., 3-7 days), scan the plates and measure the new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
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Calculate the percentage of root growth inhibition relative to the control.
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2. Measurement of Plant Biomass
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Objective: To determine the impact of this compound on overall plant growth by measuring fresh and dry weight.
-
Methodology:
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Grow plants in a controlled environment (e.g., pots with soil or hydroponics) and apply this compound at the desired concentrations.
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After the treatment period, carefully harvest the whole plant, separating the shoot from the root if desired.
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For fresh weight , gently wash off any soil, blot the plant dry with a paper towel, and weigh immediately.
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For dry weight , place the plant material in a paper bag and dry in an oven at 60-70°C until a constant weight is achieved (typically 24-72 hours).
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Record the dry weight.
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3. Determination of Chlorophyll Content
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Objective: To quantify the degree of chlorosis by measuring the chlorophyll concentration in leaf tissue.
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Methodology:
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Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both control and treated plants.
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Homogenize the tissue in a known volume of 80% acetone.
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Centrifuge the homogenate to pellet the cell debris.
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Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
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Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of acetone in ml / 1000 * Weight of fresh tissue in g)
-
Data Presentation: Summary of Expected Quantitative Data
| Parameter | Control (Vehicle) | Low Conc. This compound | High Conc. This compound |
| Primary Root Length (cm) | 5.0 ± 0.5 | 3.5 ± 0.4 | 1.5 ± 0.3 |
| Plant Dry Biomass (mg) | 150 ± 15 | 120 ± 12 | 80 ± 9 |
| Total Chlorophyll (mg/g FW) | 2.5 ± 0.2 | 1.8 ± 0.15 | 1.0 ± 0.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the plant species, experimental conditions, and this compound concentrations used.
Step 3: Mitigate or Reverse the Phytotoxic Effects
If phytotoxicity is confirmed, the following strategies can be employed to counteract the effects of this compound.
1. General Mitigation Strategies
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Reduce Application Concentration: The most straightforward approach is to lower the concentration of this compound in subsequent experiments.
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Leaching: If the compound was applied to the soil, thorough irrigation can help to leach the compound from the root zone.
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Activated Charcoal: For soil applications, the addition of activated charcoal can help to bind the chemical and reduce its availability to the plant.
2. Chemical Antagonism of the ABA Signaling Pathway
For more targeted intervention, consider the application of a known antagonist of the ABA signaling pathway.
-
ABA Receptor Antagonists:
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AA1 (ABA ANTAGONIST1): This is a broad-spectrum antagonist that can block all PYR/PYL/RCAR receptors, thereby preventing the initiation of the ABA signaling cascade. Co-application or subsequent application of AA1 could potentially reverse the effects of this compound.
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Pyrabactin: Interestingly, while an agonist for some ABA receptors, pyrabactin can act as an antagonist for others, such as PYL2. Its utility would depend on the specific receptors activated by this compound in the experimental system.
-
-
SnRK2 Kinase Inhibitors:
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INH1: This compound has been identified as a specific inhibitor of SnRK2 kinases. Since SnRK2s are key downstream components of the ABA pathway, inhibiting their activity could block the signal transduction initiated by this compound.
-
Experimental Workflow for Mitigation
References
Validation & Comparative
A Comparative Guide to Quinabactin and Pyrabactin in ABA Signaling
For Researchers, Scientists, and Drug Development Professionals
The phytohormone abscisic acid (ABA) is a central regulator of plant growth, development, and stress responses. Its signaling pathway offers a promising target for the development of agrochemicals to enhance crop resilience, particularly against drought. Two synthetic ABA agonists, Quinabactin and Pyrabactin, have emerged as valuable chemical tools for dissecting and manipulating this pathway. While both mimic ABA, they exhibit distinct specificities and physiological effects, making a detailed comparison essential for researchers in the field. This guide provides an objective comparison of this compound and Pyrabactin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Core Differences in ABA Receptor Activation
The differential effects of this compound and Pyrabactin stem from their selective activation of the PYR/PYL/RCAR family of ABA receptors. These receptors are broadly classified into dimeric and monomeric forms.
This compound is a potent ABA agonist that preferentially activates dimeric ABA receptors (e.g., PYR1, PYL1, PYL2).[1][2][3][4] This activation leads to robust ABA-like responses in vegetative tissues, including stomatal closure and enhanced drought tolerance.[1] Structurally, this compound forms a crucial hydrogen bond with the receptor/PP2C "lock" network, a feature absent in Pyrabactin-receptor complexes, which contributes to its strong agonistic activity in vegetative tissues.
Pyrabactin , in contrast, is a selective ABA agonist that primarily activates a subset of ABA receptors, notably PYR1 and PYL1 , and acts as an antagonist for others like PYL2. Its effects are most pronounced in seed tissues, where it inhibits germination, but it fails to trigger significant ABA responses in vegetative tissues. This selectivity was instrumental in the initial identification of the PYR/PYL/RCAR family as the long-sought ABA receptors.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data comparing the in vitro and in vivo activities of this compound and Pyrabactin.
Table 1: In Vitro Activity - Inhibition of HAB1 Phosphatase
| ABA Receptor | This compound IC₅₀ (nM) | Pyrabactin IC₅₀ (nM) |
| PYR1 | 180 | Data not readily available in a comparable format |
| PYL1 | 220 | Data not readily available in a comparable format |
| PYL2 | 430 | Data not readily available in a comparable format |
| PYL3 | 830 | Data not readily available in a comparable format |
| PYL5 | >10,000 | Data not readily available in a comparable format |
Note: IC₅₀ values represent the concentration of the agonist required to inhibit 50% of the HAB1 phosphatase activity in the presence of the specified receptor. Lower values indicate higher potency. Data for Pyrabactin's IC₅₀ in a directly comparable format with multiple receptors from a single study is not as readily available as for this compound.
Table 2: Physiological Effects
| Parameter | This compound | Pyrabactin |
| Seed Germination Inhibition | Yes | Yes |
| Stomatal Closure | Strong induction | Weak to no effect in vegetative tissues |
| Drought Tolerance | Significant enhancement | Minimal enhancement in vegetative tissues |
| Transcriptional Response (Vegetative) | Highly correlated with ABA | Minimal correlation with ABA |
Signaling Pathway and Mechanism of Action
The core of the ABA signaling pathway involves the PYR/PYL/RCAR receptors, clade A type 2C protein phosphatases (PP2Cs) like ABI1 and HAB1, and SnRK2 kinases. In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them inactive. Upon ABA binding, the receptors undergo a conformational change that allows them to bind to and inhibit PP2Cs. This relieves the inhibition of SnRK2s, which can then phosphorylate downstream targets, leading to various physiological responses.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to compare this compound and Pyrabactin.
In Vitro PP2C Phosphatase Inhibition Assay
This assay quantifies the ability of an ABA agonist to promote the receptor-mediated inhibition of a PP2C's phosphatase activity.
Materials:
-
Recombinant PYR/PYL/RCAR receptors
-
Recombinant clade A PP2Cs (e.g., His-tagged HAB1)
-
ABA, this compound, Pyrabactin stock solutions (in DMSO)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the PP2C enzyme and the specific PYR/PYL receptor in the assay buffer.
-
Add varying concentrations of the agonist (ABA, this compound, or Pyrabactin) or DMSO as a control to the wells.
-
Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for receptor-agonist-PP2C complex formation.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like NaOH for pNPP).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of PP2C inhibition for each agonist concentration and determine the IC₅₀ value.
Arabidopsis Seed Germination Assay
This assay assesses the effect of ABA agonists on seed dormancy and germination.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium with 0.8% (w/v) agar
-
ABA, this compound, Pyrabactin stock solutions (in DMSO)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water rinses).
-
Prepare MS agar plates containing different concentrations of the test compounds (ABA, this compound, Pyrabactin) or a DMSO control.
-
Sow the sterilized seeds on the plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at 22°C.
-
Score germination, typically defined as radicle emergence or cotyledon expansion, at regular intervals (e.g., daily for 7 days).
-
Calculate the germination percentage for each treatment and time point.
Stomatal Aperture Measurement
This assay measures the effect of ABA agonists on the opening and closing of stomata.
Materials:
-
Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana or Vicia faba)
-
Stomatal opening solution (e.g., 10 mM MES-KOH pH 6.15, 50 mM KCl)
-
ABA, this compound, Pyrabactin stock solutions
-
Microscope with a calibrated eyepiece or imaging software
Procedure:
-
Excise epidermal peels from the abaxial (lower) side of the leaves.
-
Float the epidermal peels in the stomatal opening solution under light for a few hours to induce stomatal opening.
-
Replace the opening solution with a fresh solution containing the desired concentration of the test compound (ABA, this compound, or Pyrabactin) or a DMSO control.
-
Incubate for a specific duration (e.g., 1-2 hours).
-
Mount the epidermal peels on a microscope slide.
-
Observe the stomata under a microscope and measure the width of the stomatal aperture for a significant number of stomata (e.g., >50) per treatment.
-
Calculate the average stomatal aperture for each treatment.
Plant Drought Tolerance Assay
This assay evaluates the ability of ABA agonists to enhance plant survival under water-deficit conditions.
Materials:
-
Potted plants of similar age and size (e.g., Arabidopsis thaliana or soybean)
-
ABA, this compound, Pyrabactin solutions for spraying
-
Growth chamber with controlled environmental conditions
Procedure:
-
Grow plants under well-watered conditions to a specific developmental stage.
-
Spray the plants with the respective agonist solutions or a mock solution (containing the same concentration of solvent).
-
Withhold water to induce drought stress.
-
Monitor the plants daily and record visual signs of wilting.
-
After a defined period of drought, re-water the plants.
-
Assess the survival rate a few days after re-watering by counting the number of plants that recover and resume growth.
-
Alternatively, measure physiological parameters like leaf water potential or relative water content at different time points during the drought period.
Conclusion
This compound and Pyrabactin are both valuable synthetic ABA agonists, but their distinct receptor selectivities lead to different physiological outcomes. This compound, with its preference for dimeric receptors, acts as a broad-spectrum ABA mimic in vegetative tissues, making it a strong candidate for developing agrochemicals to enhance drought tolerance in crops. Pyrabactin's selectivity for a subset of receptors, primarily influencing seed germination, has made it an invaluable tool for dissecting the complexities of the ABA signaling pathway. The choice between these two compounds for research or development purposes will therefore depend on the specific biological question or application. This guide provides a foundational understanding of their comparative performance, supported by experimental evidence and methodologies, to aid researchers in making informed decisions for their studies.
References
Quinabactin vs. Abscisic Acid: A Comparative Guide to Efficacy and Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinabactin, a synthetic ABA agonist, and the natural plant hormone abscisic acid (ABA). We delve into their differential efficacy in activating the ABA signaling pathway, supported by experimental data and detailed protocols. This information is intended to assist researchers in making informed decisions for applications in plant biology and the development of stress-alleviating agricultural products.
I. Comparative Efficacy: this compound and Abscisic Acid
This compound has emerged as a potent synthetic agonist of the abscisic acid (ABA) signaling pathway, demonstrating comparable, and in some instances, superior activity to ABA.[1][2] Notably, its primary action is through the preferential activation of dimeric ABA receptors.[1][2] This targeted activity leads to a cascade of downstream physiological effects that closely mimic the natural stress responses induced by ABA.
In Vitro Activity: Receptor Activation and PP2C Inhibition
Biochemical assays reveal that this compound effectively activates several ABA receptors, leading to the inhibition of Type 2C Protein Phosphatases (PP2Cs), the negative regulators of the ABA signaling pathway.[1] this compound shows a particularly high affinity for the dimeric receptors PYR1 and PYL1, where it acts as a stronger agonist than ABA itself.
| Compound | Target Receptor | IC50 (nM) for HAB1 Inhibition | Reference |
| This compound | PYR1 | 180 | |
| PYL1 | 220 | ||
| PYL2 | 430 | ||
| PYL3 | 850 | ||
| PYL5 | 560 | ||
| Abscisic Acid (ABA) | PYR1 | 650 | |
| PYL1 | 1100 | ||
| PYL2 | 230 | ||
| PYL5 | 130 | ||
| PYL8 | 35 | ||
| PYL9 | 25 |
Table 1: Comparative IC50 values of this compound and Abscisic Acid for the inhibition of the PP2C HAB1 mediated by various ABA receptors. Lower IC50 values indicate higher potency. Data extracted from Okamoto et al., 2013.
In Vivo Physiological Responses
The in vitro activity of this compound translates to potent physiological effects in plants. It effectively induces stomatal closure to reduce water loss and enhances drought tolerance in various plant species, including Arabidopsis and soybean. Remarkably, the transcriptional responses induced by this compound in Arabidopsis seedlings show a strong linear correlation (r = 0.90) with those induced by ABA, indicating a high degree of similarity in their downstream signaling outputs. Furthermore, this compound can rescue the phenotypes of ABA-deficient mutants, such as aba2, restoring normal growth and transpiration rates.
| Plant Species | Assay | This compound Effect | Abscisic Acid (ABA) Effect | Reference |
| Arabidopsis thaliana (WT) | Leaf Water Loss | Significant reduction | Significant reduction | |
| Arabidopsis thaliana (aba2 mutant) | Leaf Water Loss | Rescued wilty phenotype | Rescued wilty phenotype | |
| Arabidopsis thaliana (WT) | Stomatal Aperture | Induced closure | Induced closure | |
| Arabidopsis thaliana | Gene Expression (MAPKKK18 promoter) | Strong induction, similar to ABA | Strong induction | |
| Soybean | Drought Tolerance | Enhanced | Not directly compared in this study | |
| Tomato | Seed Germination | Inhibition (at higher concentration than ABA) | Inhibition | |
| Tomato | Stress-responsive gene expression | Activated | Activated |
Table 2: Summary of in vivo physiological and transcriptional responses to this compound and Abscisic Acid in different plant species. Data compiled from multiple studies.
While this compound is a potent ABA mimic, it is noteworthy that for some plant species, such as wheat, its efficacy may be limited. This highlights the importance of species-specific testing for agricultural applications.
II. Signaling Pathways and Experimental Workflows
ABA Signaling Pathway Activation by this compound
The core of the ABA signaling pathway involves the perception of the hormone by PYR/PYL/RCAR receptors. In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2 kinases, keeping them in an inactive state. Upon binding of an agonist like ABA or this compound, the receptor undergoes a conformational change that allows it to bind to and inhibit the PP2C. This relieves the negative regulation of SnRK2s, which can then autophosphorylate and become active. Activated SnRK2s phosphorylate downstream targets, including transcription factors and ion channels, to initiate a wide range of physiological responses.
Experimental Workflow for Efficacy Validation
The validation of this compound's efficacy typically follows a multi-step experimental workflow, progressing from in vitro biochemical assays to in vivo physiological assessments.
Logical Relationship of Core Signaling Components
The interaction between the core components of the ABA signaling pathway is a classic example of double-negative regulation, which ultimately results in a positive signaling output.
III. Experimental Protocols
Receptor-Mediated PP2C Inhibition Assay
This assay quantitatively measures the ability of an agonist to promote the receptor-mediated inhibition of a PP2C's phosphatase activity.
Materials:
-
Recombinant PYR/PYL/RCAR receptors
-
Recombinant PP2Cs (e.g., HAB1, ABI1, ABI2)
-
Fluorogenic phosphatase substrate (e.g., 4-methylumbelliferyl phosphate)
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Agonist solutions (this compound, ABA) at various concentrations
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a constant concentration of recombinant receptor (e.g., 100 nM), and recombinant PP2C (e.g., 50 nM).
-
Add the agonist (this compound or ABA) at a range of concentrations to the reaction mixtures. Include a control with no agonist.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 5 mM 4-methylumbelliferyl phosphate).
-
Incubate the plate at room temperature and monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of the reaction for each agonist concentration.
-
Plot the percentage of PP2C inhibition against the agonist concentration and determine the IC50 value.
In-gel Kinase Assay for SnRK2 Activation
This assay visualizes the activation of SnRK2 kinases in response to agonist treatment.
Materials:
-
Plant seedlings
-
Agonist solutions (this compound, ABA)
-
Protein extraction buffer
-
SDS-PAGE equipment
-
Myelin basic protein (MBP)
-
[γ-³²P]ATP
-
Phosphor imager
Procedure:
-
Treat plant seedlings with the agonist (e.g., 50 µM ABA or this compound) or a mock solution for a defined period (e.g., 15 minutes).
-
Extract total proteins from the seedlings.
-
Separate the proteins by SDS-PAGE on a gel containing a substrate for SnRK2s, such as MBP.
-
After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the kinases to renature.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the embedded kinases to phosphorylate the substrate.
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radioactive signals using a phosphor imager. An increase in phosphorylation of the substrate at the molecular weight corresponding to SnRK2s indicates activation.
Stomatal Aperture Measurement
This assay measures the direct physiological effect of agonists on stomatal closure.
Materials:
-
Mature plant leaves
-
Agonist solutions (this compound, ABA)
-
Microscope with a camera and image analysis software
-
Blender
-
Microscope slides and coverslips
Procedure:
-
Excise leaves from well-watered plants.
-
Float the leaves in a buffer solution under light to ensure stomata are open.
-
Replace the buffer with solutions containing different concentrations of the agonist (e.g., 25 µM this compound or ABA) or a control solution.
-
Incubate for a specified time (e.g., 2-3 hours).
-
Prepare epidermal peels from the abaxial side of the leaves or blend the leaf tissue to create a suspension of epidermal fragments.
-
Mount the epidermal peels or fragments on a microscope slide.
-
Capture images of multiple stomata for each treatment.
-
Measure the width and length of the stomatal pores using image analysis software and calculate the stomatal aperture (width/length ratio).
-
Statistically compare the stomatal apertures between treatments.
Leaf Water Loss Assay
This assay provides a measure of the plant's ability to retain water, which is influenced by stomatal closure.
Materials:
-
Whole, detached leaves from mature plants
-
Agonist solutions (this compound, ABA)
-
Analytical balance
-
Petri dishes or a similar container
Procedure:
-
Treat whole plants with the agonist by spraying or soil drenching. Alternatively, treat detached leaves by floating them on the agonist solution (e.g., 25 µM this compound or ABA).
-
Excise leaves from the treated and control plants.
-
Immediately record the initial fresh weight of each leaf.
-
Place the leaves on a dry surface at room temperature.
-
Record the weight of the leaves at regular time intervals (e.g., every 30 minutes) for several hours.
-
Calculate the percentage of initial fresh weight lost over time for each treatment.
-
Plot the water loss over time to compare the rates between treatments. A slower rate of water loss indicates improved water retention.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinabactin and Opabactin for Enhanced Drought Tolerance in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinabactin and Opabactin, two synthetic agonists of the abscisic acid (ABA) receptor, for their efficacy in inducing drought tolerance in plants. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Executive Summary
This compound and Opabactin are both potent mimics of the plant hormone abscisic acid (ABA), which plays a crucial role in mediating plant responses to drought stress.[1][2] Both compounds function by activating the PYR/PYL/RCAR family of ABA receptors, leading to a signaling cascade that results in stomatal closure and reduced water loss.[3][4] However, Opabactin, a more recently developed analog, demonstrates significantly enhanced potency and broader applicability across different plant species, including commercially important crops like wheat, where this compound's efficacy is limited.[5] Opabactin's superior performance is attributed to its ability to bind more effectively to the ABA receptors.
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound and Opabactin in various assays related to drought tolerance.
Table 1: In Vitro Receptor Activation (IC50 values in nM)
| Compound | PYR1 | PYL1 | PYL2 | PYL3 | PYL5 | Reference |
| This compound | <500 | <500 | <500 | <500 | <500 | |
| Opabactin | 7 | - | - | - | - |
Note: Lower IC50 values indicate higher potency. Data for Opabactin's IC50 across a range of PYL receptors is not as readily available in a comparative format as for this compound. The provided IC50 for Opabactin is a general value for its ABA receptor agonism.
Table 2: Physiological Effects on Plants
| Parameter | This compound | Opabactin | Plant Species | Reference |
| Stomatal Aperture | Induces closure | Induces closure | Arabidopsis, Soybean | |
| Water Loss | Suppresses water loss from detached leaves | Measurable improvement in reducing water release within hours | Arabidopsis, Soybean | |
| Drought Survival | Comparable survival rates to equimolar ABA treatment after rehydration | Enhanced drought tolerance | Arabidopsis, Wheat, Tomato | |
| Potency Comparison | ABA-like potency in vivo | Up to 10-fold greater activity in vivo than ABA | General |
Mechanism of Action and Signaling Pathway
Both this compound and Opabactin function by activating the core ABA signaling pathway. This pathway is initiated by the binding of the agonist to the PYR/PYL/RCAR receptors. In the absence of an agonist, Type 2C protein phosphatases (PP2Cs) are active and dephosphorylate and inactivate SnRK2 kinases. Upon agonist binding, the receptor undergoes a conformational change that allows it to bind to and inhibit PP2Cs. This inhibition releases the SnRK2 kinases, which then phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to stomatal closure and the expression of drought-responsive genes.
Opabactin is reported to be more effective because it "grabs both handles" of the receptor, forming two tight bonds, similar to the natural hormone ABA. This compound, in contrast, only binds to one of these sites, which may explain its lower efficacy in certain plant species.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and Opabactin.
Stomatal Aperture Assay
This assay measures the effect of the compounds on the opening and closing of stomata, the pores on the leaf surface that regulate gas exchange and water transpiration.
Materials:
-
Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana).
-
Microscope slides and coverslips.
-
Microscope with a camera and image analysis software.
-
Buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).
-
This compound or Opabactin stock solutions (dissolved in DMSO).
-
Control solution (buffer with the same concentration of DMSO as the treatment).
Procedure:
-
Excise leaves and float them in the buffer solution under light for approximately 2-3 hours to ensure stomata are open.
-
Prepare treatment solutions by diluting the stock solutions of this compound or Opabactin in the buffer to the desired final concentrations (e.g., 1 µM, 10 µM).
-
Transfer the leaves to the treatment or control solutions and incubate for a specified period (e.g., 2 hours).
-
Mount a section of the lower epidermis of the leaf on a microscope slide in a drop of the respective solution.
-
Immediately observe the stomata under the microscope and capture images.
-
Measure the width and length of the stomatal pore using image analysis software. At least 50 stomata should be measured per treatment.
-
Calculate the stomatal aperture (width/length ratio) and compare the values between treated and control groups.
Plant Drought Stress Assay
This assay evaluates the ability of the compounds to enhance plant survival under drought conditions.
Materials:
-
Potted plants of the same age and size (e.g., Arabidopsis thaliana, wheat, or tomato).
-
This compound or Opabactin solutions for spraying (with a surfactant like Tween-20 to aid adhesion).
-
Control solution (water with surfactant).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Grow plants under well-watered conditions until they reach the desired developmental stage (e.g., 3-4 weeks old for Arabidopsis).
-
Spray the plants evenly with the treatment or control solutions.
-
Withhold watering for a specified period (e.g., 10-14 days for Arabidopsis).
-
Observe and document the wilting phenotype of the plants daily.
-
After the drought period, re-water the plants thoroughly.
-
After a recovery period (e.g., 3-5 days), score the number of surviving plants for each treatment.
-
Calculate the survival rate for each group.
Conclusion
Both this compound and Opabactin are valuable chemical tools for studying and potentially manipulating plant responses to drought. Opabactin represents a significant advancement over this compound, exhibiting higher potency and a broader spectrum of activity, particularly in important crop species. Its enhanced receptor binding provides a clear molecular basis for its superior performance. For researchers and professionals in drug development, Opabactin offers a more promising lead compound for the development of agrochemicals aimed at mitigating crop losses due to drought. Further research, including field trials, will be necessary to fully assess its practical utility in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide analysis of the PYL-PP2C-SnRK2s family in the ABA signaling pathway of pitaya reveals its expression profiles under canker disease stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PP2C-SnRK2 complex: The central regulator of an abscisic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]
Comparative Analysis of Quinabactin's Efficacy Across Diverse Plant Species
A comprehensive guide for researchers on the species-specific effects of the synthetic abscisic acid analog, Quinabactin, with a comparative look at the more potent agonist, Opabactin.
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that governs various aspects of plant growth, development, and stress responses. Its role in mediating drought tolerance by inducing stomatal closure and activating stress-responsive gene expression has made it a key target for the development of synthetic analogs aimed at enhancing crop resilience. This compound emerged as a promising ABA agonist, demonstrating ABA-like activity in several plant species. However, its efficacy is not universal, exhibiting significant variation between different plant types. This guide provides a comparative analysis of this compound's effects in the dicotyledonous model plant Arabidopsis thaliana and the crop plant soybean (Glycine max), and the monocotyledonous crops wheat (Triticum aestivum), barley (Hordeum vulgare), and maize (Zea mays). Furthermore, we will compare its performance with the newer, more potent ABA analog, Opabactin.
Mechanism of Action: A Shared Pathway with a Critical Difference
This compound, like the endogenous hormone ABA, functions by binding to PYR/PYL/RCAR receptors, which in turn inhibits the activity of Type 2C protein phosphatases (PP2Cs). This de-represses SnRK2 kinases, leading to the phosphorylation of downstream targets that ultimately mediate ABA responses, such as stomatal closure and changes in gene expression.[1][2] this compound preferentially activates dimeric ABA receptors.[2]
A key determinant of an ABA agonist's efficacy is its ability to effectively bind to the ABA receptors. While this compound binds to the receptor, it has been shown to only engage one of two key "handles" that ABA itself grasps.[3][4] This incomplete binding is hypothesized to be a reason for its reduced effectiveness in certain plant species, notably wheat. In contrast, the more recently developed agonist, Opabactin, was designed to bind to both of these "handles," resulting in a significantly stronger and more potent ABA-mimicking effect, particularly in wheat.
Comparative Efficacy of this compound: A Tale of Two Plant Groups
Experimental data reveals a distinct difference in the responsiveness of dicot and monocot species to this compound.
High Responsiveness in Dicots: Arabidopsis thaliana and Soybean
In both the model organism Arabidopsis thaliana and the agronomically important soybean, this compound demonstrates significant ABA-like activity. It effectively induces stomatal closure, reduces water loss, and promotes drought tolerance. Furthermore, gene expression studies in both species show a high correlation between the transcriptional responses induced by this compound and those induced by ABA. In soybean, this compound was found to induce the expression of ABA marker genes to levels similar to those achieved with ABA treatment.
Diminished Efficacy in Monocots: Barley, Maize, and Wheat
In contrast to its effects in dicots, this compound exhibits a weaker response in the monocot species barley and maize. While it can induce ABA-responsive genes in these plants, the effect is less pronounced compared to the induction by ABA itself, with the response being particularly weak in maize. The most notable lack of efficacy is observed in wheat, where this compound "did not work well" in promoting drought tolerance. This has been a significant driver in the development of alternative ABA agonists like Opabactin.
Quantitative Comparison of this compound and Alternatives
To provide a clearer picture of the differential efficacy, the following tables summarize available quantitative data on the effects of this compound and its more potent alternative, Opabactin.
Table 1: Comparative Effects of this compound on Stomatal Aperture and Gene Expression
| Plant Species | Type | Effect on Stomatal Closure | Induction of ABA-Responsive Genes | Reference |
| Arabidopsis thaliana | Dicot | Significant closure | High correlation with ABA | |
| Glycine max (Soybean) | Dicot | Effective closure | Similar to ABA | |
| Hordeum vulgare (Barley) | Monocot | Weaker than ABA | Weaker than ABA | |
| Zea mays (Maize) | Monocot | Weaker than ABA | Weaker than ABA | |
| Triticum aestivum (Wheat) | Monocot | Ineffective | Not reported to be effective |
Table 2: Comparative IC50 Values for Root Growth Inhibition
IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower values indicate higher potency.
| Compound | Plant Species | IC50 (Root Growth Inhibition) | Reference |
| Opabactin | Arabidopsis thaliana | 62 nM | |
| Data for this compound across a range of species for direct comparison is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound and other ABA analogs.
Stomatal Aperture Measurement
-
Plant Material: Fully expanded leaves from well-watered plants are used.
-
Epidermal Peels: The abaxial (lower) epidermis is carefully peeled from the leaf.
-
Incubation: Epidermal peels are floated on a buffer solution (e.g., MES-KCl) in the light to induce stomatal opening.
-
Treatment: The peels are then transferred to a buffer solution containing the test compound (e.g., this compound, ABA, or a control solvent) at various concentrations.
-
Microscopy: After a set incubation period, the stomatal apertures are observed and measured using a light microscope equipped with a camera and image analysis software. The width and length of the stomatal pore are measured for a statistically significant number of stomata.
Root Growth Inhibition Assay
-
Seed Sterilization: Seeds of the plant species to be tested are surface-sterilized to prevent microbial contamination.
-
Plating: Sterilized seeds are sown on sterile agar plates containing a basal nutrient medium (e.g., Murashige and Skoog).
-
Treatment: The growth medium is supplemented with a range of concentrations of the test compound (e.g., this compound) or a solvent control.
-
Incubation: Plates are placed vertically in a growth chamber with controlled light and temperature conditions.
-
Measurement: After a specified number of days, the plates are scanned, and the primary root length is measured using image analysis software. The IC50 value is then calculated from the dose-response curve.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Plant Material and Treatment: Seedlings or specific tissues are treated with the test compound or a control for a defined period.
-
RNA Extraction: Total RNA is extracted from the plant tissue using a suitable extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for the target ABA-responsive genes and a reference gene for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (ΔΔCt).
Signaling Pathways and Visualization
The differential response to this compound between dicots and monocots likely stems from subtle differences in their ABA signaling pathways, particularly in the structure and affinity of the ABA receptors. The following diagrams illustrate the core ABA signaling pathway and the proposed mechanism of action for this compound and Opabactin.
References
- 1. Dissection of abscisic acid signal transduction pathways in barley aleurone layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Game changer: New chemical keeps plants plump | Center for Plant Cell Biology [cepceb.ucr.edu]
- 4. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]
Validating Quinabactin's Specificity for Dimeric ABA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinabactin's performance against other abscisic acid (ABA) receptor modulators, supported by experimental data. We delve into the specificity of this compound for dimeric ABA receptors, offering a comprehensive analysis for researchers in plant science and agrichemical development.
This compound: A Potent Agonist with a Preference for Dimeric ABA Receptors
This compound is a synthetic sulfonamide that functions as a potent agonist of ABA receptors, the key proteins in the ABA signaling pathway that governs plant responses to environmental stress, particularly drought.[1] Unlike the natural hormone ABA, which activates all 13 known ABA receptors, this compound exhibits a clear preference for a subset of these receptors, specifically the dimeric receptors.[2] This selectivity makes it a valuable chemical tool for dissecting the specific roles of different receptor subfamilies and a promising candidate for developing agrochemicals to enhance crop drought tolerance.[3][4]
Genetic and biochemical studies have demonstrated that the physiological effects of this compound in vegetative tissues are primarily mediated by these dimeric ABA receptors.[1] Its ability to mimic ABA's effects is highlighted by its capacity to rescue phenotypes in ABA-deficient mutants.
Comparative Analysis of ABA Receptor Agonists
To understand the unique properties of this compound, it is essential to compare it with other known ABA receptor agonists, such as the natural hormone (+)-ABA and another synthetic agonist, Pyrabactin.
| Compound | Target Receptors | In Vitro Activity (IC50 vs HAB1) | In Vivo Effects | Reference |
| (+)-ABA | All 13 PYR/PYL/RCAR receptors | Broad activation | Induces stomatal closure, inhibits seed germination, promotes drought tolerance | |
| This compound | Preferentially activates dimeric receptors (PYR1, PYL1, PYL2, PYL3, PYL5) | Submicromolar IC50 values for dimeric receptors | Induces stomatal closure, inhibits seed germination, promotes drought tolerance in Arabidopsis and soybean | |
| Pyrabactin | Selective agonist of PYR1 and PYL1; weak antagonist of PYL2 | Activates seed ABA responses | Fails to trigger substantial responses in vegetative tissues | |
| Opabactin (OP) | Broad-spectrum agonist, ~10-fold more potent than ABA | Not specified | Improves drought tolerance, including in wheat where this compound is less effective |
Table 1: Comparison of ABA Receptor Agonists. This table summarizes the key characteristics of this compound in comparison to the natural hormone ABA and other synthetic agonists.
The Structural Basis of this compound's Specificity
The specificity of this compound for dimeric ABA receptors is rooted in its unique chemical structure and its interaction with the receptor-phosphatase complex. X-ray crystallography has revealed that this compound forms a crucial hydrogen bond with the "lock" network within the receptor/PP2C complex. This interaction is absent in complexes formed with Pyrabactin, providing a molecular explanation for their differing activities.
Experimental Protocols for Validating Specificity
The following are detailed methodologies for key experiments used to validate the specificity of this compound and other ABA receptor agonists.
In Vitro PP2C Inhibition Assay
This assay quantitatively measures the ability of a compound to promote the inhibition of a type 2C protein phosphatase (PP2C), such as HAB1, by an ABA receptor.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant PYR/PYL/RCAR receptors and PP2C (e.g., HAB1) proteins from E. coli.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 nM HAB1 and 100 nM of the respective ABA receptor in an appropriate buffer.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound, ABA) to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature to allow for receptor-agonist-phosphatase complex formation.
-
Phosphatase Activity Measurement: Initiate the phosphatase reaction by adding a phosphopeptide substrate. Measure the release of free phosphate over time using a colorimetric assay (e.g., Malachite Green).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the agonist required to achieve 50% inhibition of the PP2C activity.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is used to screen for compounds that can induce the interaction between an ABA receptor and a PP2C in vivo.
Protocol:
-
Strain Generation: Create yeast strains co-transformed with two plasmids: one expressing a specific ABA receptor fused to the GAL4 DNA-binding domain (BD) and the other expressing a PP2C fused to the GAL4 activation domain (AD).
-
Compound Screening: Grow the yeast strains on a selective medium containing a range of concentrations of the test compound.
-
Reporter Gene Activation: If the compound induces the interaction between the receptor and the PP2C, the BD and AD will be brought into proximity, activating the expression of a reporter gene (e.g., HIS3, lacZ).
-
Scoring: Score the growth of yeast on the selective medium or measure the activity of the reporter enzyme to determine the agonist activity of the compound.
Transcriptional Profiling
This method compares the global gene expression changes induced by a synthetic agonist with those induced by ABA to assess the similarity of their signaling outputs.
Protocol:
-
Plant Treatment: Treat plant seedlings (e.g., Arabidopsis thaliana) with equimolar concentrations of the test compound, ABA, or a control solution.
-
RNA Extraction: After a defined period, harvest the seedlings and extract total RNA.
-
Microarray or RNA-seq Analysis: Perform microarray analysis or RNA sequencing to determine the genome-wide transcriptional changes.
-
Data Analysis: Compare the gene expression profiles between the different treatments. A strong correlation between the transcriptional responses induced by the test compound and ABA indicates a similar mode of action.
Signaling Pathways and Experimental Workflows
Conclusion
This compound stands out as a valuable tool for both fundamental research and agricultural applications due to its selective activation of dimeric ABA receptors. Its well-characterized mechanism of action, supported by extensive experimental data, provides a solid foundation for its use in dissecting the complexities of ABA signaling. The comparative data presented here underscores its unique profile among ABA agonists and highlights its potential for the rational design of next-generation agrochemicals to improve crop resilience to drought.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medkoo.com [medkoo.com]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Synthetic ABA Agonists for Crop Protection
For Researchers, Scientists, and Drug Development Professionals
The phytohormone abscisic acid (ABA) is a key regulator of plant responses to abiotic stress, particularly drought. Its ability to control stomatal closure and promote stress tolerance makes it a valuable tool for crop protection. However, the inherent chemical instability of ABA limits its agricultural applications.[1][2] This has spurred the development of synthetic ABA agonists—stable and potent mimics of ABA—that can be used to enhance crop resilience. This guide provides a comparative analysis of prominent synthetic ABA agonists, focusing on their performance, supporting experimental data, and the methodologies used to evaluate them.
Core ABA Signaling Pathway
The canonical ABA signaling pathway involves three core components: the PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s).[3][4] In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, thereby suppressing the downstream stress-responsive gene expression. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs.[4] This inhibition releases SnRK2s from dephosphorylation, allowing them to phosphorylate downstream targets, including transcription factors, which in turn activate stress-responsive genes.
Comparative Performance of Synthetic ABA Agonists
Several classes of synthetic ABA agonists have been developed, with Pyrabactin, Quinabactin, and Opabactin being among the most studied. The following tables summarize their comparative performance based on available experimental data.
| Agonist | Chemical Class | Key Characteristics |
| Pyrabactin | Naphthalene-sulfonamide | The first synthetic ABA agonist discovered. It is selective for a subset of PYR/PYL receptors and is particularly effective in seed-based assays. |
| This compound (AM1) | Dihydroquinolinone-sulfonamide | Exhibits a broader spectrum of activity on PYR/PYL receptors compared to Pyrabactin and shows strong ABA-like effects in both seeds and vegetative tissues. |
| Opabactin (OP) | Phenyl-sulfonamide-isoxazole | A highly potent, pan-agonist of the PYR/PYL/RCAR receptor family, showing greater activity than ABA in some assays. |
| Cyano Cyclopropyl (CCP) Compounds | Cyano Cyclopropyl | A class of compounds with some members showing higher efficiency than ABA in reducing transpiration and improving water use efficiency. |
In Vitro Activity: Inhibition of PP2C Phosphatase Activity
The in vitro efficacy of ABA agonists is often determined by their ability to promote the inhibition of PP2C phosphatases by PYR/PYL/RCAR receptors. This is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Agonist | Receptor | IC50 (µM) | Reference |
| This compound | PYR1 | < 0.1 | |
| PYL1 | < 0.1 | ||
| PYL2 | < 0.1 | ||
| (-)-ABA | PYR1 | 4.5 | |
| PYL1 | 3.1 | ||
| PYL2 | 2.5 | ||
| PYL5 | 0.17 | ||
| Pyrabactin | PYR1 | ~1.14 |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
In Vivo Efficacy: Physiological Responses
The ultimate test of an ABA agonist is its ability to elicit desired physiological responses in plants, such as stomatal closure and inhibition of seed germination. The effective concentration 50 (EC50) is a common metric for this.
| Agonist | Physiological Response | Plant Species | EC50 / Effective Concentration | Reference |
| ABA | Stomatal Closure | Pisum sativum | Apparent KD of 1.08 µM | |
| Pyrabactin | Stomatal Closure | Pisum sativum | Apparent KD of 1.17 µM | |
| ABA | Seed Germination Inhibition | Arabidopsis thaliana | - | |
| Pyrabactin | Seed Germination Inhibition | Arabidopsis thaliana | ~10-fold higher concentration than ABA for similar effect | |
| CCP2 | Increased Water Use Efficiency | Arabidopsis thaliana | ~50% increase at 30 µM | |
| ABA | Increased Water Use Efficiency | Arabidopsis thaliana | ~25% increase at 30 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of synthetic ABA agonists.
Experimental Workflow: Screening and Validation of ABA Agonists
References
Independent Validation of Quinabactin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinabactin's performance against its alternatives, supported by published experimental data. We delve into the independent validation of its effects and provide detailed methodologies for key experiments.
This compound, a synthetic sulfonamide, has emerged as a significant tool in plant biology and agricultural research for its ability to mimic the effects of the plant hormone abscisic acid (ABA). It preferentially activates dimeric ABA receptors, leading to physiological responses that enhance drought tolerance in plants. This guide summarizes the initial findings and examines the subsequent independent research that has helped to validate and build upon these initial discoveries.
Mechanism of Action: ABA Signaling Pathway
This compound functions as an agonist of specific ABA receptors.[1][2] In the absence of ABA, protein phosphatases type 2C (PP2Cs) are active and inhibit SnRK2 kinases. The binding of ABA or an agonist like this compound to the PYR/PYL/RCAR receptors leads to a conformational change that allows these receptors to bind to and inhibit PP2Cs. This inhibition releases the SnRK2 kinases, which then phosphorylate downstream targets, including transcription factors and ion channels, ultimately leading to responses such as stomatal closure and the expression of stress-responsive genes.[1]
Independent Validation and Comparative Performance
-
Independent Discovery : The molecule AM1, which is identical to this compound, was independently identified and characterized by a separate research group, Cao et al. (2013), in the same year as the original this compound publication by Okamoto et al. (2013).[3] This concurrent discovery from two different groups provides strong evidence for the molecule's bioactivity.
-
Research on Analogues : A study by Li et al. (2018) synthesized and tested a series of this compound analogues. In their research, they used the original this compound as a positive control and benchmark for comparison. Their findings, which show that modifications to the this compound structure alter its efficacy, implicitly validate the fundamental activity of the parent molecule.
-
Widespread Citation and Use : The original publications on this compound and AM1 have been widely cited in subsequent research and reviews on ABA agonists and plant drought tolerance, indicating broad acceptance of the findings within the scientific community.
The following tables summarize the quantitative data from the original discovery papers and comparative studies.
Table 1: In Vitro Activity of this compound and Alternatives
| Compound | Target Receptor(s) | IC50 (nM) for HAB1 Inhibition | Reference |
| This compound | Dimeric PYR/PYL (PYR1, PYL1, PYL2, PYL3, PYL5) | PYR1: 160, PYL1: 120, PYL2: 240 | Okamoto et al., 2013[1] |
| (+)-ABA | Most PYR/PYL Receptors | PYR1: 450, PYL1: 270, PYL2: 120 | Okamoto et al., 2013 |
| Pyrabactin | PYR1, PYL1 | PYR1: 1100, PYL1: 2800 | Okamoto et al., 2013 |
| Opabactin (OP) | Most PYR/PYL Receptors | - | Vaidya et al., 2019 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity of the PP2C phosphatase HAB1 in the presence of the specified receptor.
Table 2: In Vivo Effects of this compound and Alternatives on Stomatal Aperture and Water Loss
| Compound (Concentration) | Plant Species | Effect on Stomatal Aperture (vs. Control) | Reduction in Water Loss (%) (vs. Control) | Reference |
| This compound (25 µM) | Arabidopsis thaliana | Significant decrease | ~20% over 2 hours | Okamoto et al., 2013 |
| (+)-ABA (25 µM) | Arabidopsis thaliana | Significant decrease | ~25% over 2 hours | Okamoto et al., 2013 |
| Pyrabactin (25 µM) | Arabidopsis thaliana | No significant effect | Negligible | Okamoto et al., 2013 |
| Opabactin (OP) (10 µM) | Triticum aestivum (Wheat) | Significant decrease | - | Vaidya et al., 2019 |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro PP2C Inhibition Assay
This assay is crucial for determining the potency of ABA agonists. The general workflow is as follows:
-
Protein Expression and Purification : Recombinant PYR/PYL receptors and PP2C phosphatases (e.g., HAB1) are expressed in E. coli and purified.
-
Reaction Setup : The purified receptor and PP2C are incubated with varying concentrations of the test compound (e.g., this compound, ABA).
-
Enzymatic Reaction : A phosphorylated substrate is added to the mixture to initiate the phosphatase reaction.
-
Detection : The amount of phosphate released is quantified, typically using a colorimetric assay.
-
Data Analysis : The inhibition of PP2C activity at different compound concentrations is used to calculate the IC50 value.
Stomatal Aperture Assay
This assay measures the direct effect of a compound on the stomata of plant leaves.
-
Epidermal Peels : The abaxial (lower) epidermis is carefully peeled from the leaves of well-watered plants (e.g., Arabidopsis thaliana or Pisum sativum).
-
Incubation : The epidermal peels are floated in a buffer solution and incubated under light to induce stomatal opening.
-
Treatment : The peels are then transferred to a solution containing the test compound at a specific concentration or a control solution (e.g., DMSO).
-
Microscopy : After a set incubation period, the peels are observed under a microscope, and images of the stomata are captured.
-
Measurement : The width and length of the stomatal pores are measured using image analysis software to determine the stomatal aperture.
Drought Tolerance Assay
This experiment assesses the ability of a compound to protect whole plants from the effects of water stress.
-
Plant Growth : Plants are grown in individual pots under controlled environmental conditions for a specific period (e.g., 3-4 weeks for Arabidopsis).
-
Treatment : A solution of the test compound or a control solution is applied to the plants, typically by spraying the foliage or adding it to the soil.
-
Water Withdrawal : Watering is withheld from all plants to induce drought stress.
-
Observation : The plants are monitored daily, and signs of wilting are recorded.
-
Re-watering and Survival Rate : After a defined period of drought, the plants are re-watered, and the percentage of plants that recover and survive is calculated.
Alternatives to this compound
-
Pyrabactin : The first synthetic ABA agonist discovered, Pyrabactin is more selective for seed-related ABA responses and shows weaker effects on vegetative tissues compared to this compound.
-
Opabactin (OP) : A more recently developed ABA mimic from the same research group that discovered this compound, Opabactin is reported to be significantly more potent and effective across a broader range of plant species, including important crops like wheat, where this compound's effects are less pronounced.
Conclusion
The discovery of this compound has been a significant advancement in the chemical biology of plant stress responses. While direct and extensive independent replication studies are not abundant in the literature, the independent discovery of the same molecule (as AM1) and its use as a benchmark in subsequent studies on new analogues provide strong validation of its originally reported effects. For researchers, this compound remains a valuable and cost-effective tool for studying ABA signaling and inducing drought tolerance, particularly in dicot species. For applications requiring higher potency or efficacy in monocots, newer alternatives like Opabactin may be more suitable. The detailed protocols and comparative data presented in this guide should assist researchers in selecting the appropriate ABA agonist and designing robust experiments for their specific needs.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]
Evaluating the Long-Term Efficacy of Quinabactin and its Alternatives in Plant Stress Response
A Comparative Guide for Researchers in Plant Biology and Agrochemical Development
This guide provides a comprehensive comparison of Quinabactin, a synthetic agonist of the plant hormone abscisic acid (ABA), with its natural counterpart and other synthetic alternatives. The focus is on the long-term effects related to plant water usage and drought tolerance. The information presented herein is intended for researchers, scientists, and professionals in drug and agrochemical development to inform experimental design and the selection of chemical tools for modulating plant abiotic stress responses.
Introduction to Abscisic Acid (ABA) Agonists
Abscisic acid is a critical plant hormone that regulates numerous developmental processes and, most notably, responses to environmental stressors like drought.[1][2] ABA's therapeutic application in agriculture to enhance crop resilience is hampered by its high cost and instability.[3][4][5] This has spurred the development of synthetic mimics, or agonists, that can trigger the ABA signaling pathway with greater stability and efficacy.
This compound emerged as a potent sulfonamide-based ABA agonist that selectively activates dimeric PYR/PYL/RCAR receptors, the primary sensors in the ABA signaling cascade. Its discovery marked a significant step in the chemical control of plant water stress. This guide evaluates this compound in the context of other key ABA agonists:
-
Abscisic Acid (ABA): The endogenous plant hormone.
-
Pyrabactin: An earlier synthetic agonist, primarily active in seed tissues.
-
Opabactin (OP): A more recent and potent agonist developed from this compound, with broader efficacy across different plant species.
Mechanism of Action: The ABA Signaling Pathway
The core ABA signaling pathway is initiated by the binding of ABA or an agonist to the PYR/PYL/RCAR receptors. This binding event promotes the interaction of the receptor with Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway. The formation of this complex inhibits the phosphatase activity of PP2Cs, leading to the activation of downstream SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate various downstream targets, including transcription factors and ion channels, to elicit physiological responses such as stomatal closure and the expression of stress-responsive genes.
Comparative Performance Data
The long-term efficacy of ABA agonists is primarily assessed by their ability to induce sustained physiological responses that contribute to drought tolerance. Key metrics include the inhibition of PP2C activity, reduction in stomatal aperture, decreased water loss from leaves, and ultimately, improved plant survival under water-deficit conditions.
Table 1: In Vitro Activity - Inhibition of PP2C (HAB1) by ABA Receptors
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the agonist concentration required to inhibit 50% of the HAB1 phosphatase activity in the presence of specific ABA receptors. Lower values denote higher potency.
| Agonist | Receptor | IC₅₀ (nM) | Reference |
| ABA | PYR1 | 250 | Okamoto et al., 2013 |
| PYL1 | 100 | Okamoto et al., 2013 | |
| PYL2 | 100 | Okamoto et al., 2013 | |
| PYL5 | 250 | Okamoto et al., 2013 | |
| This compound | PYR1 | 100 | Okamoto et al., 2013 |
| PYL1 | 50 | Okamoto et al., 2013 | |
| PYL2 | 250 | Okamoto et al., 2013 | |
| PYL5 | 500 | Okamoto et al., 2013 | |
| Pyrabactin | PYR1 | 5000 | Okamoto et al., 2013 |
| PYL1 | >10000 | Okamoto et al., 2013 | |
| PYL2 | >10000 | Okamoto et al., 2013 | |
| PYL5 | >10000 | Okamoto et al., 2013 | |
| Opabactin | PYL2 | ~14 | Vaidya et al., 2019 |
Data for Opabactin is presented as an approximation from published activity curves and demonstrates significantly higher potency compared to earlier agonists.
Table 2: In Planta Physiological Effects - Water Loss and Stomatal Aperture
This table compares the effects of agonists on whole-plant physiological responses related to water conservation.
| Experiment | Plant Species | Treatment (Concentration) | Effect | Reference |
| Water Loss from Detached Leaves | Arabidopsis thaliana | This compound (10 µM) | ~40% reduction in water loss after 2h | Okamoto et al., 2013 |
| Arabidopsis thaliana | ABA (10 µM) | ~50% reduction in water loss after 2h | Okamoto et al., 2013 | |
| Arabidopsis thaliana | Pyrabactin (10 µM) | Negligible effect on water loss | Okamoto et al., 2013 | |
| Stomatal Aperture | Arabidopsis thaliana | This compound (10 µM) | Significant reduction in stomatal aperture | Okamoto et al., 2013 |
| Arabidopsis thaliana | ABA (10 µM) | Significant reduction in stomatal aperture | Okamoto et al., 2013 | |
| Pisum sativum | Pyrabactin (10 µM) | Marked stomatal closure, similar to ABA | Puli & Raghavendra, 2012 | |
| Thermal Imaging (Leaf Temp.) | Tomato | Opabactin | Increased leaf temperature (less water loss) | Vaidya et al., 2019 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to generate the comparative data.
Protocol 1: In Vitro PP2C Inhibition Assay
This assay quantifies the ability of an agonist to promote the inhibition of a PP2C phosphatase (e.g., HAB1) by an ABA receptor (e.g., PYL1).
Methodology:
-
Protein Expression and Purification: Recombinant His-tagged HAB1 and GST-tagged PYL proteins are expressed in E. coli and purified.
-
Reaction Setup: The assay is performed in 96-well plates. A fixed concentration of HAB1 (e.g., 50 nM) and receptor (e.g., 100 nM) are mixed with serial dilutions of the agonist compound (ABA, this compound, etc.) in an assay buffer.
-
Incubation: The mixture is incubated at room temperature to allow for the formation of the receptor-agonist-phosphatase complex.
-
Substrate Addition: A phosphopeptide substrate is added to initiate the phosphatase reaction.
-
Detection: The amount of dephosphorylated product is measured, often using a colorimetric method like a malachite green assay or by measuring the absorbance of p-nitrophenol (pNP) if pNPP is the substrate.
-
Data Analysis: The rate of the reaction is calculated, and the percent inhibition relative to a no-agonist control is determined. IC₅₀ values are calculated by fitting the dose-response data to a logistical curve.
Protocol 2: Stomatal Aperture Measurement
This protocol measures the direct effect of ABA agonists on the guard cells of plant leaves.
Methodology:
-
Plant Material: Epidermal peels are taken from the abaxial (lower) surface of fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana or Pisum sativum).
-
Pre-incubation: The peels are floated in an opening buffer under light to ensure stomata are initially open.
-
Treatment: The epidermal peels are transferred to a solution containing the test compound (e.g., 10 µM this compound) or a control solution (DMSO).
-
Incubation: The peels are incubated for a set period (e.g., 2 hours).
-
Imaging: The peels are mounted on a microscope slide and imaged under a light microscope. Digital images of multiple stomata are captured.
-
Measurement: The width and length of the stomatal pore (aperture) are measured using image analysis software (e.g., ImageJ). At least 50-100 stomata are measured per treatment.
-
Data Analysis: The average stomatal aperture for each treatment is calculated and compared to the control to determine the effect of the agonist.
Protocol 3: Plant Drought Tolerance Assay
This long-term experiment assesses the ability of a compound to improve plant survival under sustained water deficit.
Methodology:
-
Plant Growth: Plants (e.g., Arabidopsis thaliana or soybean) are grown in individual pots under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle).
-
Treatment Application: Before inducing drought, plants are treated with the agonist by spraying the foliage or by soil drench. A control group is treated with a mock solution (e.g., DMSO).
-
Drought Induction: Watering is withheld for a specified period (e.g., 10-14 days).
-
Monitoring: Plants are monitored daily for signs of wilting and stress.
-
Re-watering: After the drought period, plants are re-watered thoroughly.
-
Survival Assessment: Several days after re-watering (e.g., 3-5 days), the survival rate is calculated as the percentage of plants that recover and resume growth.
-
Biomass Measurement: The fresh or dry weight of the surviving plants can be measured as an indicator of overall health and growth.
Discussion and Conclusion
The long-term efficacy of an ABA agonist is a function of its potency, stability, and spectrum of activity across different plant species.
-
This compound represents a significant advancement over first-generation agonists like Pyrabactin, demonstrating potent, ABA-like activity in vegetative tissues, which is crucial for controlling transpiration. It effectively induces stomatal closure, reduces water loss, and enhances drought tolerance in model plants like Arabidopsis and soybean.
-
Pyrabactin has limited utility for long-term drought tolerance applications in crops as its effects are largely confined to seed germination and it fails to trigger substantial responses in vegetative tissues.
-
Opabactin is currently the most promising candidate for agricultural applications. Developed through structure-guided design based on this compound, it exhibits superior receptor affinity and is up to 10-fold more active in vivo. Critically, Opabactin is effective in key crops like wheat and tomato, where this compound's performance was limited.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pot Level Drought Stress Tolerance Assay in Tobacco through Plant Phenotyping and Antioxidant Assay [bio-protocol.org]
- 4. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Quinabactin vs. Abscisic Acid (ABA)
For researchers in plant biology, stress physiology, and agricultural biotechnology, the choice between the natural hormone Abscisic Acid (ABA) and its synthetic analogs is a critical decision impacting experimental design and budget. This guide provides an objective comparison of Quinabactin (QB), a potent ABA agonist, and ABA itself, focusing on their cost-effectiveness, performance, and practical application in a research context.
Executive Summary
This compound emerges as a highly effective mimic of ABA, demonstrating comparable, and in some cases, stronger biological activity.[1] Its primary advantages lie in its preferential activation of specific ABA receptors and likely greater stability, though it comes at a significantly higher initial cost per milligram. ABA remains the natural standard and is more affordable for broad applications, but its instability can be a limiting factor in some experimental setups.
Cost-Effectiveness Analysis
The most immediate differentiator for many labs is the cost of these compounds. ABA is considerably more affordable than this compound, particularly when purchased in larger quantities. However, the cost per experiment might be influenced by the required concentration and the stability of the compound in solution.
Table 1: Price Comparison of Research-Grade this compound and ABA
| Compound | Supplier | Quantity (mg) | Price (USD) | Price per mg (USD) |
| This compound | MedchemExpress | 1 | 356 | 356.00 |
| MedchemExpress | 5 | 890 | 178.00 | |
| MedchemExpress | 10 | 1250 | 125.00 | |
| Probechem | 5 | 198 | 39.60 | |
| Probechem | 10 | 298 | 29.80 | |
| Probechem | 25 | 488 | 19.52 | |
| AOBIOUS | 5 | 250.75 | 50.15 | |
| AOBIOUS | 10 | 424.80 | 42.48 | |
| MedKoo | 25 | 450 | 18.00 | |
| MedKoo | 100 | 950 | 9.50 | |
| Abscisic Acid | PhytoTech Labs | 100 | 29.00 | 0.29 |
| PhytoTech Labs | 500 | 131.05 | 0.26 | |
| PhytoTech Labs | 1000 | 237.45 | 0.24 | |
| MedchemExpress | 50 | 50 | 1.00 | |
| MedchemExpress | 100 | 75 | 0.75 | |
| MedchemExpress | 500 | 188 | 0.38 | |
| Abbexa | 25 | 145.00 | 5.80 |
Note: Prices are subject to change and may vary between suppliers and by purity grade. The prices listed are for research-grade compounds as of late 2025.
Performance and Efficacy
This compound was identified as a sulfonamide ABA agonist that preferentially activates dimeric ABA receptors.[1][3] This selectivity is a key difference from ABA, which activates a broader range of the PYR/PYL/RCAR family of receptors.
Receptor Activation and Potency
This compound has been shown to be a more potent agonist than ABA for certain dimeric receptors, such as PYR1 and PYL1.[1] Its efficacy is demonstrated by its ability to inhibit Type 2C Protein Phosphatases (PP2Cs) like ABI1, ABI2, and HAB1 in a receptor-dependent manner.
Table 2: Comparative Efficacy (IC50 values in nM) for HAB1 Inhibition
| Compound | PYR1 | PYL1 | PYL2 | PYL3 | PYL5 |
| This compound | 100 | 100 | 500 | 500 | 500 |
| (+)-ABA | 500 | 500 | 50 | 500 | 50 |
Data adapted from Okamoto et al., 2013. Lower IC50 values indicate higher potency.
These data show that while ABA is more potent for certain monomeric receptors (like PYL5), this compound shows strong activity across several dimeric receptors.
In Vivo and Physiological Effects
Despite differences in receptor preference, the physiological outcomes induced by this compound are remarkably similar to those of ABA.
-
Gene Expression: Transcriptional analysis in Arabidopsis seedlings revealed a strong linear correlation between the gene expression changes induced by ABA and this compound (r = 0.90).
-
Stomatal Closure: this compound effectively induces stomatal closure, a critical response to reduce water loss. This has been demonstrated in multiple species, including Arabidopsis, soybean, barley, and maize.
-
Drought Tolerance: Application of this compound enhances drought tolerance in plants, with survival rates comparable to those treated with equimolar concentrations of ABA. It can also rescue the phenotypes of ABA-deficient mutants, such as aba2.
-
Seed Germination: this compound has been shown to inhibit seed germination, another classic ABA-regulated process.
However, it is noteworthy that this compound did not work as effectively in some important crops like wheat, which led to the development of newer agonists like Opabactin (OP).
Visualization of Pathways and Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
References
- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Quinabactin: A Guide for Laboratory Professionals
Quinabactin, a sulfonamide-based abscisic acid (ABA) receptor agonist, is a solid powder soluble in dimethyl sulfoxide (DMSO).[1][2] Its disposal should be approached with the caution accorded to all research chemicals, prioritizing the minimization of environmental release and personnel exposure.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or aerosolized droplets.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation: All waste streams containing this compound must be meticulously separated from other laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware such as pipette tips, centrifuge tubes, and gloves.
-
-
Containerization:
-
Solid Waste: Collect unused solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and leak-proof hazardous waste container. Given its solubility in DMSO, a container suitable for organic solvent waste should be used.[1]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (e.g., "in DMSO") and its approximate concentration.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
-
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that the storage of this compound waste complies with institutional and local regulations for hazardous waste, including segregation from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H24N2O3S | PubChem |
| Molecular Weight | 372.48 g/mol | AOBIOUS |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | Probechem, AOBIOUS |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C, desiccated | MedKoo Biosciences |
| Storage (in Solvent) | 6 Months at -80°C or -20°C | Probechem |
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to plan for waste generation. Utilize the smallest feasible quantities of the compound to minimize waste. Prepare only the required volume of stock and working solutions to avoid the need to dispose of large amounts of unused material.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Quinabactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of Quinabactin. As a novel synthetic compound, this compound's full toxicological properties are not yet fully characterized. Therefore, it is crucial to handle it with the utmost care, adhering to the principles of prudent laboratory practice for compounds with unknown hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Mitigation
This compound is a synthetic sulfonamide that functions as an abscisic acid (ABA) mimic, demonstrating efficacy in promoting drought tolerance in plants.[3][4] While it is supplied for research purposes and may be shipped as a non-hazardous chemical, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a conservative approach to its handling.[5] All personnel must be trained on the potential risks and the procedures outlined in this document before commencing any work with this compound.
Key Principles:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols and prevent direct contact with the skin, eyes, and respiratory tract.
-
Controlled Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood.
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and first-aid kits are readily accessible. All personnel should be familiar with their locations and operation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all stages of this compound handling. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid this compound (Weighing, Aliquoting) | - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)- Disposable lab coat or gown- Safety goggles with side shields or a face shield- Respiratory protection (N95 or higher-rated respirator for powders) |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)- Lab coat- Safety glasses with side shields or safety goggles |
| General Laboratory Work (with dilute solutions) | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) |
Operational and Disposal Plans
3.1. Handling Procedures
-
Weighing: Always weigh solid this compound inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Solution Preparation: Prepare all solutions within a chemical fume hood. Add the solid compound to the solvent slowly to prevent splashing. Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
3.2. Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS office for assistance.
Visualizations
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response procedure for a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
